m-PEG2-Amino
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXNKVXALMHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-49-4 | |
| Record name | O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG2-Amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-Amine, also known as 2-(2-methoxyethoxy)ethanamine, is a short-chain, heterobifunctional polyethylene glycol (PEG) linker. It is a valuable tool in the fields of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and reactive primary amine group allow for the precise and efficient linkage of molecules, enhancing the therapeutic properties of the resulting conjugates. This guide provides a comprehensive overview of the properties of m-PEG2-Amine, detailed experimental protocols for its application, and visualizations of its role in key therapeutic modalities.
Core Properties of m-PEG2-Amine
The physicochemical properties of m-PEG2-Amine are summarized in the table below. These characteristics are crucial for its application in bioconjugation, influencing its reactivity, solubility, and the overall properties of the final conjugate.
| Property | Value | Reference(s) |
| Chemical Structure | COCCOCCN | [1][2][3] |
| Molecular Formula | C₅H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 119.16 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Purity | ≥95% - 99.89% (GC) | [5][6][7] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF, and water | [1][4][8] |
| CAS Number | 31576-51-9 | [2][4][5] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent: -20°C to -80°C. | [1][2][7] |
Applications in Advanced Drug Development
The primary application of m-PEG2-Amine is as a flexible and hydrophilic linker in the synthesis of complex therapeutic molecules.[4][5] The terminal primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for covalent conjugation to various molecular entities.[4][7]
Role in Antibody-Drug Conjugates (ADCs)
In ADC design, PEG linkers like m-PEG2-Amine connect a potent cytotoxic payload to a monoclonal antibody.[3][9] The inclusion of a PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic drug molecules.[7][9] This can lead to improved solubility, reduced aggregation, and better pharmacokinetic properties of the conjugate.[7] m-PEG2-Amine is considered a cleavable linker in some contexts, suggesting it can be part of a larger linker structure designed to release the payload under specific physiological conditions.[1][3]
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design.[10] PEG linkers are frequently employed due to their ability to improve solubility and cell permeability.[11][12] The flexibility of the PEG chain can also be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]
Experimental Protocols
While specific protocols for m-PEG2-Amine are not always detailed in the literature, the following are representative methodologies for the conjugation reactions it typically undergoes. These protocols are based on general procedures for amine-reactive crosslinking.
Protocol 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid-containing molecule (e.g., a cytotoxic drug or a protein binder) to an amine-reactive NHS ester, followed by reaction with m-PEG2-Amine.
Materials:
-
Molecule with a carboxylic acid group (Molecule-COOH)
-
m-PEG2-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.5 M MES buffer, pH 5.5[8]
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation with m-PEG2-Amine:
-
In a separate vial, dissolve m-PEG2-Amine (2 equivalents) in the reaction buffer.
-
Add the activated NHS ester solution to the m-PEG2-Amine solution.
-
Stir the reaction mixture for 12 hours at room temperature.[8]
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a quenching solution like hydroxylamine to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to isolate the desired product.
-
Protocol 2: Reaction of m-PEG2-Amine with an NHS Ester
This protocol outlines the direct reaction of m-PEG2-Amine with a pre-activated molecule containing an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Molecule with an NHS ester group (Molecule-NHS)
-
m-PEG2-Amine
-
Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a suitable buffer (e.g., PBS, Borate buffer, pH 8.5)[8]
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve Molecule-NHS (1 equivalent) in DMF, DMSO, or the chosen buffer.
-
Dissolve m-PEG2-Amine (1-2 equivalents) in the same solvent.[8]
-
Add the m-PEG2-Amine solution to the Molecule-NHS solution with continuous stirring.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed for 3-24 hours at room temperature.[8] The reaction progress should be monitored by TLC or LC-MS to determine completion.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method like reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
-
Visualizing the Role of m-PEG2-Amine
The following diagrams, created using the DOT language, illustrate the logical workflows and structures involving m-PEG2-Amine in ADC and PROTAC synthesis.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using m-PEG2-Amine.
Caption: General structure of a PROTAC featuring an m-PEG2-Amine linker.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
m-PEG2-Amine is a fundamental building block in modern drug development, enabling the precise construction of sophisticated therapeutic agents like ADCs and PROTACs. Its well-defined structure, hydrophilicity, and reactive amine functionality provide researchers with a reliable tool to improve the physicochemical and pharmacokinetic properties of their drug candidates. The provided protocols and diagrams serve as a guide for the rational design and synthesis of next-generation therapeutics utilizing this versatile PEG linker. As the fields of targeted therapy and protein degradation continue to evolve, the strategic application of linkers such as m-PEG2-Amine will remain a critical component of successful drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG2-Amine: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG2-Amine), a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and its applications as a linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of m-PEG2-Amine
m-PEG2-Amine, also known by its IUPAC name 2-(2-methoxyethoxy)ethan-1-amine, is a short-chain polyethylene glycol (PEG) derivative.[1] It features a methoxy group at one terminus and a primary amine group at the other. This structure imparts both hydrophilicity, due to the PEG backbone, and reactive functionality through the terminal amine. The amino group can readily react with various functional groups such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), making it a versatile tool for covalently linking molecules.[1][2][3]
The hydrophilic nature of the PEG spacer is advantageous in biomedical applications as it can increase the aqueous solubility of conjugated molecules.[1][2] This property is particularly beneficial in drug delivery systems, helping to improve the pharmacokinetic profiles of therapeutic agents.[4]
Physicochemical and Structural Data
The key quantitative data for m-PEG2-Amine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₅H₁₃NO₂ | [1][5][6][7][8] |
| Molecular Weight | 119.16 g/mol | [1][5][6][9] |
| Exact Mass | 119.0946 u | [1] |
| CAS Number | 31576-51-9 | [1][6] |
| IUPAC Name | 2-(2-methoxyethoxy)ethan-1-amine | [1] |
| SMILES | COCCOCCN | [5][8] |
| Purity | >95% - 98% | [3][6][9] |
| Appearance | Colorless oil or liquid | [6][10] |
| Solubility | Soluble in DCM, THF, DMF, DMSO | [6] |
Applications in Bioconjugation
m-PEG2-Amine is predominantly used as a linker molecule.[10] Its ability to connect different molecular entities has led to its widespread use in the synthesis of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): m-PEG2-Amine can be used as a cleavable linker in the construction of ADCs.[8][9][11] In this context, it connects a potent cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells.
-
PROTACs: This molecule also serves as a PEG-based linker for PROTACs.[11] PROTACs are designed to induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase to the protein of interest.[11]
The workflow for a typical bioconjugation reaction involving the coupling of a carboxylic acid-containing molecule to m-PEG2-Amine is depicted below.
Caption: Workflow for amide bond formation using m-PEG2-Amine.
Experimental Protocols
The following section provides a detailed methodology for a common application of m-PEG2-Amine: the coupling of a carboxylic acid to the amine group to form a stable amide bond. This procedure is a general guideline and may require optimization for specific molecules.
Protocol: Amide Coupling of a Carboxylic Acid to m-PEG2-Amine
This protocol is based on standard carbodiimide-mediated coupling chemistry.[12][13]
Materials:
-
Carboxylic acid-containing molecule (R-COOH)
-
m-PEG2-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction vessels and stirring equipment
-
Purification system (e.g., silica gel chromatography or HPLC)
Procedure:
-
Preparation of Reactants:
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the carboxylic acid (1 equivalent) in Activation Buffer.
-
Add EDC (1.2-1.5 equivalents) and NHS (1.5-2.0 equivalents) to the carboxylic acid solution.[12]
-
Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring. This step forms a more stable NHS ester intermediate, which will then react with the amine.[12]
-
-
Coupling with m-PEG2-Amine:
-
Add the m-PEG2-Amine solution (1.5-2.0 equivalents) to the activated carboxylic acid mixture.[12]
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary, as the reaction between the NHS ester and the amine is most efficient at a pH range of 7-9.[13]
-
Let the reaction proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the reactants.[12]
-
-
Quenching the Reaction:
-
(Optional but recommended) Add a quenching solution, such as hydroxylamine or Tris buffer, to the reaction mixture to deactivate any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from the reaction mixture using standard techniques. Depending on the properties of the conjugate, this may include dialysis, size-exclusion chromatography, reversed-phase HPLC, or silica gel column chromatography.[13]
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.[13]
References
- 1. medkoo.com [medkoo.com]
- 2. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 3. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. m-PEG2-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. m-PEG2-amine, CAS 31576-51-9 | AxisPharm [axispharm.com]
- 8. m-PEG2-Amine - Immunomart [immunomart.com]
- 9. m-PEG2-Amine | CymitQuimica [cymitquimica.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
In-Depth Technical Guide: m-PEG2-Amino
This guide provides comprehensive technical information on m-PEG2-Amino, a bifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
This compound , scientifically known as 2-(2-Methoxyethoxy)ethanamine , is a short-chain polyethylene glycol (PEG) derivative containing a terminal methoxy group and an amine group. This heterobifunctional structure allows for its use as a linker, where the amine group can be conjugated to various functional groups such as carboxylic acids or activated esters, while the PEG chain imparts hydrophilicity and biocompatibility.
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| CAS Number | 31576-51-9 | [1][2][3][4] |
| Molecular Formula | C5H13NO2 | [1][2][3][4] |
| Molecular Weight | 119.16 g/mol | [2][4] |
| Purity | >95% | [1][4] |
| Appearance | Colorless oil | [4] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [4] |
Synonyms and Alternative Names
For ease of reference and literature search, a list of commonly used synonyms for this compound is provided:
-
mPEG2-Amine[1]
-
2-(2-Methoxyethoxy)ethanamine[1]
-
NH2-PEG2-OME[1]
-
1-(2-aminoethoxy)-2-methoxyethane[5]
Experimental Applications and Protocols
The primary utility of this compound lies in its ability to act as a hydrophilic spacer and linker in bioconjugation reactions. The terminal amine group is nucleophilic and readily reacts with various electrophilic functional groups.
General Reaction Pathway
A common application involves the coupling of this compound to a molecule of interest (e.g., a protein, peptide, or small molecule drug) that contains a carboxylic acid group. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Function of m-PEG2-Amino as a Linker
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the precise connection of molecules is paramount. The m-PEG2-Amino linker, a methoxy-terminated polyethylene glycol with a two-unit ethylene glycol chain and a terminal primary amine, has emerged as a critical tool in the bioconjugation chemist's arsenal. Its defined length, hydrophilicity, and versatile reactivity make it an ideal component for linking biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core functions of this compound, complete with detailed experimental protocols and visual representations of its role in complex biological systems.
Core Properties and Functionality
The fundamental role of this compound is to act as a flexible and hydrophilic spacer, connecting two distinct molecular entities. The methoxy cap at one end renders it monofunctional, preventing unwanted crosslinking, while the terminal primary amine provides a reactive handle for covalent bond formation.
Key Attributes:
-
Hydrophilicity: The polyethylene glycol backbone imparts water solubility to the linker and, by extension, can improve the solubility and reduce aggregation of the final conjugate.[1]
-
Biocompatibility: PEG is well-known for its low immunogenicity and ability to reduce non-specific interactions, which can enhance the pharmacokinetic profile of therapeutic molecules.[2]
-
Defined Length: The discrete "2" in this compound signifies a precise length, allowing for controlled spatial orientation between the conjugated molecules. This is crucial for optimizing the biological activity of complex constructs like PROTACs.[3]
-
Reactive Handle: The primary amine group is a versatile nucleophile, readily reacting with various electrophilic functional groups to form stable covalent bonds.[4][5]
Quantitative Data Summary
The physicochemical properties of this compound are critical for its application in bioconjugation. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₃NO₂ | [6] |
| Molecular Weight | 119.16 g/mol | [6] |
| CAS Number | 31576-51-9 | [6] |
| Appearance | Colorless to light yellow liquid/oil | [6][7] |
| Purity | >95% | [6] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [6] |
Applications in Advanced Therapeutics
The unique properties of this compound make it a valuable linker in the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into the linker structure to connect the antibody to the cytotoxic payload.[7]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The length and flexibility of the this compound linker can be precisely tuned to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a linker. These protocols are illustrative and may require optimization based on the specific molecules being conjugated.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the same Reaction Buffer to achieve a 1.5 to 5-fold molar excess over the carboxylic acid-containing molecule.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add a 1.2 to 1.5-fold molar excess of the EDC stock solution.
-
Immediately add a 1.5 to 2.0-fold molar excess of the NHS stock solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the prepared this compound solution to the activated carboxylic acid mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a suitable buffer.
-
Allow the reaction to proceed for 2 to 12 hours at room temperature, or overnight at 4°C, with gentle stirring. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.[4]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatographic technique such as reversed-phase HPLC or size-exclusion chromatography.[] The choice of method will depend on the properties of the conjugate.
-
Protocol 2: Conjugation of this compound to an NHS Ester-Functionalized Molecule
This protocol describes the direct reaction of this compound with a pre-activated NHS ester.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the NHS ester)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO before diluting it into the Reaction Buffer. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Dissolve this compound in the Reaction Buffer to achieve a 1.5 to 10-fold molar excess over the NHS ester.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method as described in Protocol 1.[]
-
Visualizing the Function of this compound
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual role of this compound as a linker.
Caption: Workflow for EDC/NHS mediated conjugation of this compound.
Caption: Workflow for direct conjugation to an NHS ester.
Caption: Conceptual role of this compound in PROTAC-mediated protein degradation.
Conclusion
The this compound linker, though a small molecule, plays a disproportionately large role in the success of complex bioconjugates. Its well-defined structure, hydrophilicity, and versatile reactivity provide drug development professionals with a powerful tool for the precise construction of next-generation therapeutics. A thorough understanding of its properties and the application of robust experimental protocols are essential for harnessing its full potential in the development of innovative and effective treatments for a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. m-PEG2-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
The Role of m-PEG2-Amino in Enhancing Protein Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of therapeutic proteins is a critical attribute influencing their efficacy, stability, and deliverability. Poor solubility can lead to challenges in formulation, manufacturing, and administration, often hindering the development of promising protein-based drugs. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a leading strategy to overcome these limitations. This technical guide provides an in-depth exploration of the role of methoxy-PEG2-Amine (m-PEG2-Amino) in increasing protein solubility. We will delve into the underlying mechanisms, present detailed experimental protocols for conjugation and solubility assessment, and provide illustrative workflows and logical relationships to guide researchers in applying this technology. While specific quantitative data on solubility enhancement using this compound for particular proteins is not widely published in publicly available literature, this guide will establish the principles and methodologies based on the broader, well-documented success of amine-reactive PEGylation.
Introduction to Protein Solubility and the Challenge of Aggregation
Protein solubility is the maximum concentration at which a protein can dissolve in a specific solvent at a given set of conditions while maintaining its native, functional conformation. Inadequate solubility can lead to the formation of aggregates, which are clusters of misfolded or unfolded protein molecules. Protein aggregation is a major concern in the biopharmaceutical industry as it can lead to loss of biological activity, increased immunogenicity, and manufacturing challenges.[1][2]
The attachment of hydrophilic polymers like PEG is a proven method to enhance the solubility and stability of proteins.[1][3] PEGylation increases the hydrodynamic radius of the protein, effectively creating a hydrophilic shield that can mask hydrophobic patches on the protein surface, thereby preventing self-association and aggregation.[4]
This compound: A Tool for Enhancing Protein Solubility
This compound is a short-chain, amine-terminated polyethylene glycol derivative. Its structure consists of a methoxy-capped diethylene glycol unit with a terminal primary amine group. The hydrophilic nature of the PEG chain is the primary driver for its ability to increase the solubility of conjugated proteins in aqueous solutions.[5][6] The terminal amine group allows for covalent attachment to proteins through various bioconjugation strategies.
Mechanism of Solubility Enhancement by this compound:
The conjugation of this compound to a protein enhances its solubility through several key mechanisms:
-
Increased Hydrophilicity: The ethylene glycol repeats in the PEG chain are highly hydrophilic and interact favorably with water molecules, thereby increasing the overall solubility of the protein-PEG conjugate.[5]
-
Steric Hindrance: The attached PEG chains create a physical barrier or "shield" around the protein surface. This steric hindrance prevents protein-protein interactions that can lead to aggregation and precipitation.[4]
-
Masking of Hydrophobic Surfaces: By attaching to the protein surface, PEG chains can mask hydrophobic regions that are prone to aggregation. This reduces the thermodynamic driving force for self-association.
Quantitative Data on Solubility Enhancement
While the principle of PEGylation enhancing protein solubility is well-established, specific quantitative data for this compound is often proprietary or not broadly published. The following table is a representative template illustrating how such data would be presented. Researchers are encouraged to generate similar data for their specific protein of interest.
| Protein | Conjugation Method | This compound:Protein Molar Ratio | Solubility (mg/mL) - Unconjugated | Solubility (mg/mL) - Conjugated | Fold Increase in Solubility |
| Example Protein A | NHS Ester Chemistry | 10:1 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Example Protein B | Reductive Amination | 20:1 | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
Note: The above table is for illustrative purposes. Actual values will vary depending on the protein, buffer conditions, and extent of PEGylation.
Experimental Protocols
Protein Conjugation with this compound via NHS Ester Chemistry
This protocol describes a general method for conjugating this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester. The primary amine of this compound reacts with the NHS ester on the protein to form a stable amide bond.
Materials:
-
Protein of interest
-
This compound
-
NHS-ester crosslinker (e.g., EDC and Sulfo-NHS for carboxyl group activation on the protein)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or size-exclusion chromatography system
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.
-
Activation of Protein (if necessary): If the protein does not have a reactive NHS ester, activate its carboxyl groups using a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS in reaction buffer for 15 minutes at room temperature.
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add the this compound solution to the activated protein solution. The molar ratio of this compound to protein should be optimized for each specific protein but can start at a 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted this compound and byproducts using a desalting spin column or size-exclusion chromatography.
-
Characterization: Confirm conjugation using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.[7]
Protein Solubility Assessment
This protocol describes a common method to determine the solubility of a protein before and after conjugation with this compound.
Materials:
-
Unconjugated and this compound conjugated protein
-
Solubility Buffer (e.g., formulation buffer of interest)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of both the unconjugated and conjugated protein in the solubility buffer.
-
Equilibration: Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow them to reach equilibrium. Gentle agitation may be required.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 30 minutes to pellet any precipitated protein.
-
Measurement: Carefully collect the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA assay).
-
Determination of Solubility: The highest concentration of protein that remains in the supernatant represents the solubility under those conditions.
Visualizing Workflows and Logical Relationships
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and logical relationships.
Experimental Workflow for Protein PEGylation and Solubility Analysis
Caption: Workflow for this compound conjugation and subsequent solubility analysis.
Logical Relationship of PEGylation to Increased Protein Solubility
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Preferential Interactions and the Effect of Protein PEGylation - Public Library of Science - Figshare [plos.figshare.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medkoo.com [medkoo.com]
- 6. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG2-Amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG2-Amine), a versatile bifunctional linker, for professionals in the field of bioconjugation. It covers the fundamental properties, key reactions, and applications of m-PEG2-Amine, with a focus on practical experimental protocols and quantitative data.
Introduction to m-PEG2-Amine in Bioconjugation
m-PEG2-Amine, also known as 2-(2-methoxyethoxy)ethanamine, is a short, hydrophilic linker molecule widely employed in bioconjugation.[1][2][3][4] Its structure consists of a methoxy-terminated diethylene glycol chain and a terminal primary amine group. This configuration imparts desirable properties to bioconjugates, including increased hydrophilicity and the potential for improved pharmacokinetics.[5][6] The primary amine serves as a reactive handle for covalent attachment to various biomolecules and surfaces.[2][4]
The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[5][6] PEGylation can shield biomolecules from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by helping to evade uptake by the reticuloendothelial system (RES).[5][7]
Physicochemical and Reactive Properties of m-PEG2-Amine
Understanding the properties of m-PEG2-Amine is crucial for its effective use in bioconjugation.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₃NO₂ | [2][8] |
| Molecular Weight | 119.16 g/mol | [2][3][8] |
| CAS Number | 31576-51-9 | [2][3][8] |
| Appearance | Colorless to light yellow oil/liquid | [3] |
| Solubility | Soluble in water and common organic solvents (DMSO, DMF, DCM, THF) | [6] |
| Reactive Group | Primary Amine (-NH₂) | [2][4] |
| Reactivity | Reacts with carboxylic acids, activated esters (e.g., NHS esters), aldehydes, and ketones. | [2][4] |
Key Bioconjugation Reactions of m-PEG2-Amine
The primary amine of m-PEG2-Amine is a versatile nucleophile that can participate in several common bioconjugation reactions.
Amide Bond Formation with Carboxylic Acids (EDC/NHS Chemistry)
A widely used method for conjugating amines to carboxylic acids involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[6][9][10] This two-step, one-pot reaction first activates the carboxyl group with EDC to form an unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine of m-PEG2-Amine to form a stable amide bond.[6][9][10]
Materials:
-
Carboxylated protein (e.g., a protein with accessible aspartic or glutamic acid residues)
-
m-PEG2-Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 50 mM Glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 5- to 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with m-PEG2-Amine:
-
Prepare a stock solution of m-PEG2-Amine in the Coupling Buffer.
-
Add a 10- to 50-fold molar excess of m-PEG2-Amine to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess m-PEG2-Amine and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.[7][11][12][13]
Reaction with Activated Esters (NHS Esters)
m-PEG2-Amine readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[9][14][15][16][17][18] This is a highly efficient and widely used bioconjugation method. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).[14][16]
Materials:
-
NHS ester-activated molecule (e.g., a protein labeled with an NHS ester crosslinker)
-
m-PEG2-Amine
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in the Reaction Buffer.
-
Prepare a stock solution of m-PEG2-Amine in anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG2-Amine stock solution to the solution of the NHS ester-activated molecule. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction progress can be monitored by LC-MS or TLC.[9]
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess m-PEG2-Amine and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11][12][13]
-
Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and assess purity.[7][11][12][13]
Reductive Amination with Aldehydes and Ketones
The primary amine of m-PEG2-Amine can react with aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to a stable secondary amine linkage.[19][20][21][22] This reaction, known as reductive amination, is a common method for forming carbon-nitrogen bonds.[19][20][21][22] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is typically used as it selectively reduces the imine in the presence of the carbonyl group.[20][21]
Materials:
-
Protein with an accessible aldehyde or ketone group (these can be introduced chemically or enzymatically)
-
m-PEG2-Amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of m-PEG2-Amine in the Reaction Buffer.
-
Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer.
-
-
Reductive Amination Reaction:
-
Add a 20- to 100-fold molar excess of m-PEG2-Amine to the protein solution.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Add a 20- to 50-fold molar excess of NaBH₃CN to the reaction mixture.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any remaining reducing agent.
-
Purification: Remove excess reagents by dialysis or using a desalting column.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the covalent modification.[7][11][12][13]
Quantitative Data on m-PEG2-Amine Bioconjugation
The efficiency and stability of bioconjugation reactions are critical for reproducible results. The following tables summarize typical reaction conditions and expected outcomes for the key reactions of m-PEG2-Amine.
Reaction Conditions and Efficiency
| Reaction Type | pH Range | Molar Excess of m-PEG2-Amine | Typical Reaction Time | Typical Yield/Efficiency | Reference(s) |
| EDC/NHS Coupling | 7.2 - 7.5 | 10 - 50 fold | 2 - 12 hours | 40 - 70% | [6][10][23] |
| NHS Ester Coupling | 7.2 - 8.5 | 10 - 50 fold | 1 - 4 hours | > 80% | [9][14][16][17] |
| Reductive Amination | 7.0 - 7.5 | 20 - 100 fold | 2 - 16 hours | 30 - 60% | [20][21][24][25] |
Note: Yields are highly dependent on the specific biomolecule, reaction conditions, and purification methods.
Stability of the Formed Linkage
| Linkage Type | Formed From | Stability | Reference(s) |
| Amide Bond | Carboxylic Acid + Amine | Highly stable under physiological conditions.[26] | [26] |
| Amide Bond | NHS Ester + Amine | Highly stable under physiological conditions.[26] | [26] |
| Secondary Amine | Aldehyde/Ketone + Amine | Stable under physiological conditions. | [19] |
Applications of m-PEG2-Amine in Drug Development and Research
The unique properties of m-PEG2-Amine make it a valuable tool in various areas of biopharmaceutical research and development.
PEGylation of Proteins and Peptides
As previously mentioned, PEGylation is a primary application of m-PEG2-Amine. By conjugating m-PEG2-Amine to proteins or peptides, researchers can improve their solubility, stability, and pharmacokinetic profiles.[5][6]
Antibody-Drug Conjugates (ADCs)
m-PEG2-Amine can be incorporated as a hydrophilic linker in the design of ADCs.[1][3][][28][29][30][31] ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC.[][28][29] A hydrophilic linker like m-PEG2-Amine can improve the solubility of the ADC, particularly when the payload is hydrophobic, and can influence the overall pharmacokinetic properties of the conjugate.[5][28]
PROTACs
m-PEG2-Amine can also be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical component that dictates the spatial orientation of the two ligands and influences the efficiency of ternary complex formation.
Nanoparticle Functionalization
The surface of nanoparticles can be functionalized with m-PEG2-Amine to improve their biocompatibility and circulation time.[5] The PEG chains create a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[5][7]
Visualization of Key Concepts
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. chemscene.com [chemscene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
The Versatility of m-PEG2-Amino in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise control over a molecule's pharmacokinetic and pharmacodynamic properties is paramount. The conjugation of polyethylene glycol (PEG) moieties, a process known as PEGylation, has emerged as a cornerstone strategy to enhance the therapeutic potential of various modalities, from small molecules to large biologics. Among the diverse array of PEGylation reagents, m-PEG2-Amino, a short, discrete PEG linker with a terminal amine group, has garnered significant attention. Its defined length, hydrophilicity, and versatile reactivity make it an invaluable tool in the construction of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Applications of this compound in Drug Discovery
The primary utility of this compound lies in its role as a flexible and hydrophilic linker. Its methoxy-capped end prevents unwanted crosslinking, while the terminal amine group provides a reactive handle for conjugation to various functional groups on drug molecules, antibodies, or other targeting ligands.
Enhancing Solubility and Pharmacokinetics of Small Molecules
A significant challenge in drug development is the poor aqueous solubility of many promising small molecule candidates, which can limit their bioavailability and therapeutic efficacy. PEGylation with short PEG chains like this compound can significantly improve the solubility and pharmacokinetic profile of these molecules. The hydrophilic nature of the PEG chain can disrupt the crystal lattice of poorly soluble compounds and create a hydration shell, thereby increasing their solubility in aqueous media.[1]
A Critical Component in Antibody-Drug Conjugate (ADC) Linkers
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, efficacy, and safety.[2][3] this compound can be incorporated into ADC linkers to:
-
Enhance Solubility and Reduce Aggregation: The inclusion of a PEG spacer can mitigate the hydrophobicity of the payload, improving the overall solubility of the ADC and reducing its propensity to aggregate.[1][4]
-
Modulate Pharmacokinetics: The length of the PEG linker can influence the ADC's circulation half-life and clearance.[5][6]
-
Provide a Flexible Spacer: The ethylene glycol units of this compound offer conformational flexibility, which can be crucial for allowing the payload to interact with its intracellular target without steric hindrance from the large antibody.
Enabling the Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][]
This compound is frequently used in the synthesis of PROTAC linkers due to its ability to:
-
Improve Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can enhance the solubility of the often-hydrophobic PROTAC molecule, which can in turn improve its cell permeability and bioavailability.[]
-
Provide Optimal Spatial Orientation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.[12][13] While the optimal linker length is target-dependent, short PEG chains are often a starting point in PROTAC design.[]
Quantitative Data on the Impact of PEG Linkers
The inclusion and length of a PEG linker can have a quantifiable impact on the physicochemical and biological properties of a drug conjugate. The following tables summarize illustrative data from various studies, highlighting these effects.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[9]
Table 2: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| Linker Length | Typical IC50 Range | General Trend |
| No PEG Linker | Variable | Can be highly potent, but may suffer from poor solubility. |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Often exhibits high potency (low nM range) | Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[14] |
| Long PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50) | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity.[14] |
This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.[14]
Table 3: Influence of PEG Linker Length on ADC In Vivo Pharmacokinetics
| Linker Length | Typical Half-Life | Key Observations |
| No PEG Linker | Shorter | More susceptible to clearance from the body. |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity.[14] |
| Long PEG Linkers (e.g., PEG8 and longer) | Significantly extended | Longer PEG chains create a larger hydrodynamic radius, reducing renal clearance and extending circulation time.[5] |
This table illustrates general principles of PEGylation and its impact on pharmacokinetics.[14]
Signaling Pathways and Mechanisms of Action
The drug conjugates enabled by this compound linkers operate through distinct and powerful mechanisms.
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs leverage the specificity of antibodies to deliver potent cytotoxic agents directly to cancer cells.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
The process begins with the ADC binding to a specific antigen on the surface of a tumor cell.[15] The ADC-antigen complex is then internalized into the cell through endocytosis.[12] Once inside, the complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[12] The released payload can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.[16]
PROTAC-Mediated Protein Degradation
PROTACs utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[17][] This proximity facilitates the transfer of ubiquitin molecules from an E2-ubiquitin conjugating enzyme to the POI, leading to its poly-ubiquitination.[19] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[20] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of drug conjugates utilizing this compound linkers.
Protocol 1: General Synthesis of a PROTAC using a PEG Linker
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEG2-COOH).
-
Coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEG2-N3, 1.1 eq) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[9]
-
-
Second Coupling Reaction:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (e.g., with a terminal amine, 1.1 eq) in DMF.
-
Add coupling reagents HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: ADC Conjugation to Antibody Lysine Residues
This protocol describes the conjugation of a drug-linker construct containing an NHS ester to the lysine residues of a monoclonal antibody.
Caption: A generalized workflow for the synthesis and characterization of an ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-linker construct with a terminal NHS ester (e.g., m-PEG2-linker-payload-NHS).
-
Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Quenching solution (e.g., Tris buffer).
-
Purification system (e.g., size exclusion chromatography).
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the drug-linker-NHS ester in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[21]
-
-
Quenching: Add a quenching solution (e.g., 1M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[20][22]
Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing PEGylated proteins, including ADCs.
Sample Preparation:
-
Buffer Exchange: Desalt the PEGylated protein sample into a volatile buffer system (e.g., ammonium acetate) to remove non-volatile salts.
-
Deglycosylation (Optional): For glycoproteins, enzymatic deglycosylation (e.g., with PNGase F) can simplify the mass spectrum.
-
Reduction (for subunit analysis): To analyze the light and heavy chains of an antibody separately, reduce the disulfide bonds using a reducing agent like DTT.
LC-MS Analysis:
-
Chromatography: Separate the components of the sample using reverse-phase HPLC (for denatured proteins) or size-exclusion chromatography (for native analysis).
-
Mass Spectrometry:
-
Intact Mass Analysis: Analyze the eluting protein under conditions that preserve its structure as much as possible (native MS) or under denaturing conditions. This provides information on the overall mass of the conjugate and can be used to determine the drug-to-antibody ratio (DAR).[2]
-
Peptide Mapping: Digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This allows for the identification of the specific sites of PEGylation.[2]
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample.
-
For peptide mapping data, use specialized software to identify the peptides and the sites of modification.
Conclusion
This compound is a versatile and powerful tool in the drug discovery arsenal. Its well-defined structure, hydrophilicity, and reactive amine handle make it an ideal building block for constructing advanced therapeutic modalities like ADCs and PROTACs. By carefully considering the impact of this and other PEG linkers on the physicochemical and pharmacokinetic properties of drug conjugates, researchers can rationally design and synthesize novel therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of pharmaceutical innovation.
References
- 1. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
m-PEG2-Amine in Nanotechnology and Materials Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG2-Amine
Methoxy-poly(ethylene glycol)-amine, specifically with two ethylene glycol units (m-PEG2-Amine), is a versatile heterobifunctional linker molecule that has garnered significant attention in the fields of nanotechnology and materials science. Its structure, comprising a terminal methoxy group and a primary amine, connected by a short, hydrophilic di-ethylene glycol spacer, imparts a unique combination of properties that are highly advantageous for a range of applications.
The primary amine serves as a reactive handle for covalent conjugation to various functional groups, most notably carboxylic acids and activated esters (such as N-hydroxysuccinimide esters), forming stable amide bonds. The methoxy-terminated PEG chain, on the other hand, offers hydrophilicity and biocompatibility. This process, known as PEGylation, can enhance the solubility of hydrophobic molecules, reduce non-specific protein adsorption to surfaces, and improve the in vivo circulation time of nanoparticles and therapeutic molecules by helping them evade the reticuloendothelial system.[1][2]
This technical guide provides a comprehensive overview of the core applications of m-PEG2-Amine, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective implementation.
Core Properties and Chemical Reactivity
m-PEG2-Amine is a valuable tool for bioconjugation and surface modification due to its defined structure and predictable reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG2-Amine is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C5H13NO2 | [3] |
| Molecular Weight | 119.16 g/mol | [3] |
| CAS Number | 31576-51-9 | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [4] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2) | [5] |
| Purity | Typically >95% | [6] |
Chemical Reactivity
The primary amine group of m-PEG2-Amine is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The most common reaction is the formation of an amide bond with a carboxylic acid, which is typically facilitated by a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and stability of the active intermediate.[7]
Key Applications in Nanotechnology and Materials Science
The unique properties of m-PEG2-Amine make it a valuable component in a variety of advanced applications.
Surface Functionalization of Nanoparticles
The "PEGylation" of nanoparticles is a widely used strategy to improve their colloidal stability, reduce aggregation, and enhance their biocompatibility.[1] The hydrophilic PEG chain creates a hydration layer around the nanoparticle, which sterically hinders the adsorption of opsonin proteins, thereby prolonging circulation time in vivo. The terminal amine of m-PEG2-Amine allows for its covalent attachment to nanoparticles with surface carboxyl groups, such as PLGA nanoparticles, or through activation of other surface functionalities.
Table 2: Impact of PEG-Amine Functionalization on Nanoparticle Properties
| Nanoparticle Type | Initial Size (nm) | Size after PEG-Amine Functionalization (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEG-Amine Functionalization (mV) | Reference |
| Quantum Dots (CdS) | 7 | 100-200 (broad peak) | -0.637 | -9.94 | [8] |
| Quantum Dots (CdSe) | 4 | 100-200 (broad peak) | -0.637 | -9.94 | [8] |
| Quantum Dots (CdTe) | 5 | 100-200 (broad peak) | -0.637 | -9.94 | [8] |
| PLGA Nanoparticles | 156.8 ± 3.9 | 188.1 ± 4.0 (after aptamer conjugation) | Not Reported | Not Reported | [9] |
| Iron Oxide Nanoparticles | 4-6 (core size) | 13.5 (hydrodynamic diameter) | Not Reported | Not Reported | [10] |
| Graphene Quantum Dots | 2.65 | 3.23 (TEM), 3.58 (hydrodynamic) | Not Reported | -32 ± 7 | [11] |
Drug Delivery Systems
m-PEG2-Amine is a crucial component in the development of advanced drug delivery systems, including liposomes, micelles, and antibody-drug conjugates (ADCs). In these systems, it can act as a linker to attach targeting ligands or to form part of the hydrophilic corona of a nanocarrier. This PEGylated surface improves the pharmacokinetic profile of the drug delivery system.[12][13]
Table 3: Drug Loading and Release in PEGylated Nanocarriers (Representative Data)
| Nanocarrier System | Drug | Drug Loading Capacity | Release Profile | Reference |
| mPEG-PLA Micelles | Paclitaxel | ~20% (w/w) | Sustained release over 48 hours | [14] |
| Multi-arm st-PLGA-PEG Micelles | Doxorubicin | ~10-15% (w/w) | Sustained release over 72 hours | [15] |
| mPEG-PA-PLL Hydrogel | Calcitonin | Not specified | ~65-100% release in 24h at pH 6.8 | [16] |
| PLGA/PLGA-PEG Nanoparticles | GM-CSF | ~84% entrapment efficiency | ~70% release over 24 hours | [17] |
Biocompatible Coatings and Surfaces
The protein-repellent properties of PEG make m-PEG2-Amine an excellent candidate for creating biocompatible coatings on medical devices and implants.[1][2] By covalently attaching m-PEG2-Amine to a surface, a hydrophilic layer is formed that minimizes non-specific protein adsorption, which can reduce the foreign body response and improve the long-term performance of the implant.[1]
Biosensors and Protein Immobilization
In the field of biosensors, m-PEG2-Amine can be used to create a functionalized surface for the immobilization of biorecognition elements such as antibodies or enzymes. The PEG spacer helps to maintain the activity of the immobilized protein by providing a favorable microenvironment and reducing steric hindrance.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving m-PEG2-Amine.
Protocol for Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of m-PEG2-Amine to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
m-PEG2-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Centrifugation equipment and tubes
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add EDC and NHS to the nanoparticle suspension. A 2 to 5-fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess EDC/NHS: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice to ensure complete removal of unreacted EDC and NHS.
-
Conjugation of m-PEG2-Amine:
-
Dissolve m-PEG2-Amine in Coupling Buffer. A 10 to 50-fold molar excess of m-PEG2-Amine relative to the nanoparticle carboxyl groups is recommended.
-
Add the m-PEG2-Amine solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Sites: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any remaining activated carboxyl groups.
-
Purification: Purify the m-PEG2-Amine functionalized nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS) to remove unreacted m-PEG2-Amine and quenching agent.
-
Characterization:
-
Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization using Dynamic Light Scattering (DLS) and zeta potential measurements.[8]
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.
-
¹H NMR Spectroscopy: Characterize the structure of the conjugate by identifying the proton signals from both the nanoparticle and the PEG chain.[18][19]
-
Caption: Workflow for nanoparticle functionalization with m-PEG2-Amine.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)
This protocol outlines a conceptual workflow for the synthesis of an ADC using m-PEG2-Amine as part of a cleavable linker.
Materials:
-
Monoclonal antibody (mAb) with available lysine residues
-
m-PEG2-Amine containing linker with a reactive group for drug conjugation (e.g., maleimide) and an NHS ester for antibody conjugation
-
Cytotoxic drug with a thiol group
-
Reaction Buffer: PBS, pH 7.4
-
Purification: Size exclusion chromatography (SEC)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration.
-
Conjugation of Linker to Antibody:
-
Dissolve the NHS-ester functionalized m-PEG2-Amine linker in an appropriate solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Antibody-Linker Conjugate: Remove excess linker using size exclusion chromatography.
-
Conjugation of Drug to Antibody-Linker:
-
Dissolve the thiol-containing cytotoxic drug in a suitable solvent.
-
Add the drug solution to the purified antibody-linker conjugate. The maleimide group on the linker will react with the thiol group on the drug.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification: Purify the final ADC from unreacted drug and other byproducts using SEC.
-
Characterization:
-
UV-Vis Spectroscopy: Determine the DAR by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug.
-
Mass Spectrometry: Confirm the molecular weight of the ADC and determine the distribution of different DAR species.
-
Functional Assays: Evaluate the binding affinity of the ADC to its target antigen and its cytotoxic activity in vitro.
-
Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
m-PEG2-Amine is a fundamental building block in the design and fabrication of advanced nanomaterials and drug delivery systems. Its well-defined structure, predictable reactivity, and the beneficial properties it imparts through PEGylation make it an invaluable tool for researchers. The protocols and data presented in this guide offer a solid foundation for the successful application of m-PEG2-Amine in a wide range of research and development endeavors. As the fields of nanotechnology and nanomedicine continue to evolve, the versatility of m-PEG2-Amine will undoubtedly ensure its continued importance in the creation of innovative and impactful technologies.
References
- 1. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 4. m-PEG2-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 7. encapsula.com [encapsula.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Potential of Polyethylene Glycol (PEG)-Functionalized Graphene Quantum Dots in In Vitro Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Responsive Micelles with High Drug-Loading Capacity for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin-loaded micelles based on multiarm star-shaped PLGA-PEG block copolymers: influence of arm numbers on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermo-Sensitive mPEG-PA-PLL Hydrogel for Drug Release of Calcitonin [mdpi.com]
- 17. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of m-PEG2-Amine in Organic Solvents and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG2-Amine (systematic name: 2-(2-Methoxyethoxy)ethanamine), a common bifunctional linker used in bioconjugation, drug delivery, and PROTAC development. Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows, ensuring homogeneity, accurate concentration measurements, and successful conjugation reactions.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For a versatile linker like m-PEG2-Amine, solubility can be influenced by several factors, including the choice of solvent (aqueous or organic), the pH of aqueous solutions, temperature, and the presence of other solutes. The hydrophilic nature of the polyethylene glycol (PEG) chain generally imparts good aqueous solubility, while the overall small size of the molecule allows for solubility in a range of organic solvents.[1][2]
Quantitative Solubility Data
Quantitative solubility data for m-PEG2-Amine is not extensively documented in peer-reviewed literature. However, information from suppliers provides some key data points and qualitative descriptions. The following table summarizes the available information.
| Solvent/Solution | Chemical Formula/Type | Solubility (at ambient temperature) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | [3] |
| Water | H₂O | Soluble | [2][4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [6] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [6] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | [6] |
Note: The term "Soluble" indicates that the compound is known to dissolve in the specified solvent, but a precise quantitative value (e.g., mg/mL) is not publicly available. Researchers should determine the specific solubility for their intended application and conditions.
The hydrophilic PEG spacer in m-PEG2-Amine is designed to enhance solubility in aqueous media, a critical feature for bioconjugation reactions that are often performed in buffered solutions.[2][4]
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, it is recommended to perform an experimental determination. The following protocol describes a standard "shake-flask" method for determining the thermodynamic equilibrium solubility of m-PEG2-Amine. This method is considered the gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of m-PEG2-Amine in a chosen solvent at a specified temperature.
Materials:
-
m-PEG2-Amine (high purity)
-
Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Pipettes and tips
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis spectrophotometer.
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of m-PEG2-Amine to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The solution should appear as a slurry with undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter appropriate for the solvent to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standards of m-PEG2-Amine of known concentrations.
-
Determine the concentration of m-PEG2-Amine in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
The resulting value is the equilibrium solubility of m-PEG2-Amine in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of m-PEG2-Amine solubility using the shake-flask method.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 5. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 6. m-PEG2-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Safeguarding Your Research: A Technical Guide to the Safe Handling of m-PEG2-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes. m-PEG2-Amine is a valuable bifunctional linker molecule, frequently utilized in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.[1] Its proper handling is paramount for researchers and professionals in the field of drug development.
Section 1: Chemical and Physical Properties
m-PEG2-Amine is a colorless to light yellow liquid with a molecular weight of 119.16 g/mol .[1][2] It is soluble in a variety of organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[1][3] The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media.[4][5][6]
Section 2: Safety and Hazard Information
While some suppliers classify m-PEG2-Amine and other polyethylene glycol derivatives as non-hazardous substances or mixtures, it is imperative to handle all chemicals with caution as their toxicological properties may not have been fully investigated.[7][8]
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[7][8]
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[7][8]
-
Eye Contact: Flush eyes with copious amounts of water as a precaution.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][8]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling m-PEG2-Amine:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
Section 3: Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[9]
-
Recommended short-term storage is at 4°C, protected from light.[1][2][10]
-
For long-term storage, -20°C is recommended.[1][5] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months.[1]
Section 4: Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 119.16 g/mol | [1][2] |
| CAS Number | 31576-51-9 | [1][2][3][4][10] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% to >98% | [3][4][5] |
| Short-term Storage | 4°C, protect from light | [1][2][10] |
| Long-term Storage | -20°C | [1][5] |
| Stock Solution Storage | -80°C (in DMSO) for up to 6 months | [1] |
Section 5: Experimental Protocol: Amide Coupling with an NHS Ester
This protocol describes a general procedure for conjugating m-PEG2-Amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
m-PEG2-Amine
-
NHS ester-functionalized molecule
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching agent (e.g., Tris or glycine buffer)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-functionalized molecule in the appropriate anhydrous aprotic solvent.
-
Dissolve m-PEG2-Amine in the amine-free buffer.
-
-
Conjugation Reaction:
-
Add the m-PEG2-Amine solution to the NHS ester solution. A molar excess of the amine is often used to ensure complete reaction of the NHS ester.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
Add a small amount of a quenching agent (e.g., 1 M Tris buffer, pH 8.0) to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
-
Section 6: Visualized Workflows
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of m-PEG2-Amine.
Personal Protective Equipment (PPE) Selection Logic
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. m-PEG2-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 5. medkoo.com [medkoo.com]
- 6. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. biochempeg.com [biochempeg.com]
- 9. jenkemusa.com [jenkemusa.com]
- 10. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for m-PEG2-Amine Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] These application notes provide a detailed protocol for the conjugation of methoxy-PEG2-Amine (m-PEG2-Amine) to protein carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4]
The use of EDC/NHS chemistry allows for the formation of a stable amide bond between the primary amine of the m-PEG2-Amine and a carboxyl group on the protein.[3][4] The reaction proceeds in two steps: first, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, in aqueous solutions, this intermediate is unstable and prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester, which then efficiently reacts with the primary amine of the m-PEG2-Amine to form a stable amide linkage.[3][4]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Specification | Supplier | Purpose |
| Protein of Interest | Purified, in amine-free buffer | - | The protein to be PEGylated |
| m-PEG2-Amine | >95% Purity | e.g., BroadPharm, TargetMol | The PEGylating agent |
| EDC (EDAC) | Molecular Biology Grade | e.g., Thermo Fisher Scientific | Activates carboxyl groups |
| NHS or Sulfo-NHS | Molecular Biology Grade | e.g., Thermo Fisher Scientific | Stabilizes the activated intermediate |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | - | For the carboxyl activation step |
| Coupling Buffer | 0.1 M PBS, pH 7.2-7.5 | - | For the amine coupling step |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | - | To stop the reaction |
| Purification Columns | SEC, IEX, or HIC | e.g., GE Healthcare, Bio-Rad | To separate the PEGylated protein |
| Organic Solvent | Anhydrous DMSO or DMF | - | To dissolve the PEG reagent |
Experimental Workflow
The overall experimental workflow for the conjugation of m-PEG2-Amine to a protein is depicted below.
Caption: Experimental workflow for protein PEGylation.
Detailed Protocol
1. Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M MES buffer at pH 5.5. It is crucial to avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[2][5]
-
m-PEG2-Amine Stock Solution: As m-PEG2-Amine can be a liquid or low-melting solid, it is recommended to prepare a stock solution.[2] Dissolve the m-PEG2-Amine in anhydrous DMSO or DMF to a final concentration of 100 mM.
2. Activation of Protein Carboxyl Groups
-
In a reaction tube, add the protein solution.
-
Add EDC and Sulfo-NHS to the protein solution. The molar ratio of EDC and Sulfo-NHS to the protein should be optimized, but a starting point of a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is recommended.[4]
-
Incubate the reaction mixture for 15 minutes at room temperature.[4][6] This step is most efficient at a pH between 4.5 and 7.2.[2][6]
3. Conjugation of m-PEG2-Amine
-
Immediately after the activation step, add the m-PEG2-Amine stock solution to the reaction mixture. The molar ratio of m-PEG2-Amine to the protein will determine the degree of PEGylation and should be optimized. A starting point of a 20 to 50-fold molar excess of m-PEG2-Amine is suggested.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS). The reaction of the NHS-activated protein with the primary amine is most efficient at a pH between 7 and 8.[2][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
4. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution containing a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[6]
-
Incubate for 15 minutes at room temperature.
Purification of the PEGylated Protein
Purification is a critical step to remove unreacted PEG, protein, and reaction byproducts. The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from smaller unreacted m-PEG2-Amine and other low molecular weight byproducts.[][8]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[][8] This technique can be effective in separating proteins with different degrees of PEGylation.[][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to further purify the PEGylated protein.[][9]
Characterization of the PEGylated Protein
After purification, the extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight band of the PEGylated protein compared to the unmodified protein will indicate successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more precise determination of the number of PEG molecules attached to the protein.
-
HPLC: Techniques like reverse-phase HPLC can also be used to separate and quantify the different PEGylated species.[]
Quantitative Data Summary
The following table provides recommended starting concentrations and molar ratios for the conjugation reaction. These should be optimized for each specific protein.
| Parameter | Recommended Starting Value | Range for Optimization |
| Protein Concentration | 5 mg/mL | 1-10 mg/mL |
| EDC:Protein Molar Ratio | 10:1 | 5:1 to 50:1 |
| Sulfo-NHS:Protein Molar Ratio | 25:1 | 10:1 to 100:1 |
| m-PEG2-Amine:Protein Molar Ratio | 20:1 | 10:1 to 100:1 |
| Activation pH | 5.5 | 4.5 - 6.0 |
| Coupling pH | 7.4 | 7.0 - 8.0 |
| Reaction Time | 2 hours at RT | 1-4 hours at RT or overnight at 4°C |
Reaction Mechanism
The chemical reaction for the EDC/NHS-mediated conjugation of m-PEG2-Amine to a protein's carboxyl group is illustrated below.
Caption: EDC/NHS reaction mechanism for PEGylation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. encapsula.com [encapsula.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using m-PEG2-Amino
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the m-PEG2-Amino linker. This linker, characterized by a methoxy-terminated diethylene glycol spacer and a terminal primary amine, offers a means to connect a cytotoxic payload to a monoclonal antibody (mAb). The inclusion of the short PEG spacer can enhance the hydrophilicity of the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.[1]
The protocols outlined below are representative methods based on established bioconjugation chemistries, specifically targeting lysine residues on the antibody.[2][3] These notes are intended to serve as a detailed guide for researchers engaged in the development of novel ADCs.
Overview of ADC Synthesis using this compound
The synthesis of an ADC with this compound is a multi-step process that begins with the activation of the cytotoxic payload, followed by its conjugation to the this compound linker. The resulting drug-linker construct is then conjugated to the monoclonal antibody. The final ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity.
Diagram 1: General Workflow for ADC Synthesis
Caption: A high-level overview of the ADC synthesis and characterization process.
Experimental Protocols
2.1. Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to this compound via the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Payload Activation (NHS Ester Formation): a. Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF. b. Add NHS (1.2 eq) and DCC or EDC (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the activated payload-NHS ester.
-
Conjugation to this compound: a. In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF. b. Add TEA or DIPEA (2.0 eq) to the this compound solution. c. Slowly add the activated payload-NHS ester solution to the this compound solution. d. Stir the reaction mixture at room temperature overnight under an inert atmosphere. Monitor the reaction by LC-MS.[4][5]
-
Purification of the Drug-Linker Construct: a. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the pure drug-linker construct.
2.2. Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Purified drug-linker construct
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Quenching solution (e.g., 1 M Tris or 1 M glycine)
-
Dialysis or gel filtration columns for purification
Protocol:
-
Antibody Preparation: a. If necessary, perform a buffer exchange to transfer the mAb into a conjugation-compatible buffer (e.g., PBS, pH 8.0) that is free of primary amines.[1][6]
-
Conjugation Reaction: a. Dissolve the drug-linker construct in a minimal amount of anhydrous DMSO or DMF. b. Add the drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker is 5-20 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[1][7] c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle agitation.[1][4]
-
Quenching the Reaction: a. Add a quenching solution (e.g., 1 M Tris) to a final concentration of 50-100 mM to quench any unreacted drug-linker. b. Incubate for 30 minutes at room temperature.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by dialysis against PBS or by using gel filtration columns (e.g., Sephadex G-25).[8][][10] b. For further purification and to separate different DAR species if necessary, hydrophobic interaction chromatography (HIC) can be employed.[8][][11][12]
2.3. Characterization of the ADC
2.3.1. Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[13][14][15]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas of the different species.[13]
2.3.2. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.[7][16][17][18][19]
Materials:
-
Purified ADC
-
Human or other species-specific plasma
-
Incubator at 37°C
-
Protein A or G affinity resin
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
HIC-HPLC system
Protocol:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using Protein A or G affinity chromatography.
-
Elute the ADC and immediately neutralize the eluate.
-
Analyze the average DAR of the isolated ADC at each time point using HIC-HPLC as described in section 2.3.1.
-
Plot the average DAR as a function of time to determine the stability of the conjugate.
2.3.3. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[20][21][22][23][24]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[20][22]
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.[23]
Diagram 2: ADC Characterization Workflow
Caption: Workflow for the characterization of a purified ADC.
Data Presentation
The following tables present hypothetical but representative data for an ADC synthesized using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| ADC Species | Retention Time (min) | Peak Area (%) |
| Unconjugated mAb (DAR 0) | 10.2 | 15.3 |
| DAR 2 | 12.5 | 35.8 |
| DAR 4 | 14.8 | 38.1 |
| DAR 6 | 17.1 | 9.5 |
| DAR 8 | 19.4 | 1.3 |
| Weighted Average DAR | 3.2 |
Table 2: In Vitro Plasma Stability
| Incubation Time (hours) | Average DAR | % Initial DAR Remaining |
| 0 | 3.20 | 100.0 |
| 24 | 3.15 | 98.4 |
| 48 | 3.11 | 97.2 |
| 96 | 3.02 | 94.4 |
| 168 | 2.90 | 90.6 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cells (Antigen +) IC50 (nM) | Control Cells (Antigen -) IC50 (nM) |
| This compound ADC | 1.5 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Drug | 0.1 | 0.1 |
Signaling Pathway
The general mechanism of action for an ADC involves binding to a target antigen on the cancer cell surface, followed by internalization and lysosomal trafficking. Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death, often through apoptosis.
Diagram 3: General ADC Mechanism of Action
Caption: General signaling pathway for ADC-mediated cell killing.
These application notes and protocols provide a framework for the synthesis and evaluation of ADCs using the this compound linker. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG2-Amine in PROTAC Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG2-Amine in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[4][5] Polyethylene glycol (PEG) linkers, such as m-PEG2-Amine (methoxy-PEG2-amine), have become a cornerstone in PROTAC design due to their favorable characteristics. The inclusion of a short PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds. Furthermore, the flexibility of the PEG linker can be crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex for efficient ubiquitination.
m-PEG2-Amine, with its terminal primary amine, is a versatile building block for PROTAC synthesis. The amine group provides a reactive handle for conjugation to a POI or E3 ligase ligand, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein. This process can be visualized as a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The length of the PEG linker can significantly impact these values. Below is a table summarizing representative data on the influence of PEG linker length on the degradation efficiency of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | >1000 | <20 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 8.9 | >95 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 25 | >95 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[5]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using m-PEG2-Amine
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between a carboxylic acid-functionalized ligand (e.g., a POI binder) and m-PEG2-Amine, followed by a subsequent reaction to attach the E3 ligase ligand.
Materials:
-
POI ligand with a terminal carboxylic acid
-
m-PEG2-Amine
-
E3 ligase ligand with a suitable reactive handle (e.g., a haloalkane for nucleophilic substitution)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)
Procedure:
-
Amide Coupling:
-
To a solution of the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of m-PEG2-Amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (e.g., with a chloro- or bromo- leaving group) (1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate or DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, perform an aqueous workup as described in step 1.
-
Purify the final PROTAC using flash chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the POI (e.g., HeLa, MCF7)
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to perform an 8- to 12-point dose-response curve (e.g., 1 µM to 0.1 nM).
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cells and culture medium
-
PROTAC stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
-
MTT Incubation:
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
m-PEG2-Amine is a valuable and versatile linker for the synthesis of PROTACs. Its incorporation can confer favorable physicochemical properties, such as enhanced solubility, which is often a critical parameter for the development of effective targeted protein degraders. The straightforward reactivity of its terminal amine group allows for efficient and modular PROTAC synthesis. The provided protocols offer a framework for the synthesis and biological evaluation of PROTACs utilizing m-PEG2-Amine, enabling researchers to advance the development of this promising therapeutic modality.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: m-PEG2-Amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of the reaction between methoxy-PEG2-Amine (m-PEG2-Amine) and N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is fundamental in drug development, proteomics, and materials science for the covalent modification of proteins, peptides, and other molecules.
Introduction
The reaction between a primary amine, such as the one in m-PEG2-Amine, and an NHS ester is a widely used method for forming a stable amide bond.[1][2][3] This process, often referred to as PEGylation when a PEG derivative is used, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[4] NHS esters are favored for their high reactivity and selectivity towards primary amines under physiological or slightly alkaline conditions.[2][3]
The reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][5] A critical competing reaction is the hydrolysis of the NHS ester, which becomes more significant with increasing pH.[1][6]
Reaction Mechanism and Workflow
The overall reaction and a typical experimental workflow are depicted below.
Caption: Reaction of m-PEG2-Amine with an NHS ester.
Caption: General experimental workflow for conjugation.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize key quantitative parameters.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1] | Optimal balance between amine reactivity and NHS ester hydrolysis.[7] Hydrolysis rate increases significantly at higher pH.[1] |
| Temperature | 4°C to Room Temperature (20-25°C)[1] | Lower temperatures can minimize side reactions and protein degradation.[8] |
| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C[1][7] | Reaction time may vary depending on the reactivity of the specific NHS ester and the amine.[9] |
| Molar Ratio (NHS Ester:Amine) | 5- to 20-fold molar excess of NHS ester[4][10] | Higher excess may be needed for dilute solutions to drive the reaction to completion.[4] |
Table 2: Buffer and Solvent Recommendations
| Component | Recommended | Not Recommended |
| Reaction Buffers | Phosphate, Bicarbonate, HEPES, Borate[1] | Buffers containing primary amines (e.g., Tris, Glycine) as they compete with the reaction.[1][10] |
| NHS Ester Solvents | Anhydrous DMSO or DMF[1][7] | Solvents that may contain amine impurities.[7] The final concentration of the organic solvent should typically not exceed 10% of the reaction volume.[10] |
Table 3: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Experimental Protocols
Materials
-
m-PEG2-Amine
-
NHS ester of interest
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes)
Protocol for Conjugation of m-PEG2-Amine to a Protein
This protocol describes the general procedure for labeling a protein with an NHS ester and then conjugating m-PEG2-Amine. For direct reaction of m-PEG2-Amine with a small molecule NHS ester, the principle is the same, but the purification method will differ.
1. Preparation of Reagents:
- Equilibrate the NHS ester and m-PEG2-Amine to room temperature before opening to prevent moisture condensation.[8][11]
- Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[10][11] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10][11]
- Dissolve the protein to be modified in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4][10]
- Prepare a stock solution of m-PEG2-Amine in the reaction buffer.
2. Reaction Procedure:
- Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[10] Ensure the final concentration of the organic solvent is less than 10%.[10]
- Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][12] The optimal time may need to be determined empirically.
- Add a molar excess of the m-PEG2-Amine solution to the reaction mixture.
- Continue the incubation at room temperature for an additional 1-4 hours or overnight at 4°C.[1]
3. Quenching the Reaction:
- Add the quenching buffer (e.g., Tris or Glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[1]
- Incubate for an additional 15-30 minutes at room temperature.[13]
4. Purification of the Conjugate:
- Remove unreacted m-PEG2-Amine, NHS, and quenching buffer components from the protein conjugate using an appropriate method.
- Size Exclusion Chromatography (SEC): This is a common method for separating the larger protein conjugate from smaller molecules.[7][13] Equilibrate the column with a suitable buffer (e.g., PBS) and elute the sample.
- Dialysis: Dialyze the reaction mixture against a suitable buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).[10]
5. Characterization:
- Analyze the purified conjugate to determine the degree of labeling and purity using techniques such as LC-MS, SDS-PAGE, or spectrophotometry.
Protocol for Reaction of m-PEG2-Amine with a Small Molecule NHS Ester
1. Preparation of Reagents:
- Dissolve the small molecule NHS ester in an anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2).[14][15]
- Dissolve the m-PEG2-Amine in the same solvent.
2. Reaction Procedure:
- Under continuous stirring, add the m-PEG2-Amine solution to the NHS ester solution. A 1:1 or a slight excess of the amine may be used.[10][15]
- If necessary, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to facilitate the reaction.[14]
- Stir the reaction mixture at room temperature for 3-24 hours.[10][11] Monitor the reaction progress by a suitable method such as LC-MS or TLC.[10][11]
3. Work-up and Purification:
- Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures.
- Purification can be achieved by column chromatography on silica gel.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester | - Use fresh, anhydrous solvents for NHS ester stock solution.[10] - Ensure reaction buffer is within the optimal pH range (7.2-8.5).[7] - Perform the reaction at a higher concentration.[6] |
| - Competing nucleophiles in the buffer | - Use an amine-free buffer like phosphate, bicarbonate, or HEPES.[1] | |
| Protein Precipitation | - High concentration of organic solvent | - Keep the final concentration of DMSO or DMF below 10%.[10] |
| - Protein instability under reaction conditions | - Perform the reaction at 4°C.[8] | |
| Non-specific Binding | - Inadequate quenching | - Ensure sufficient molar excess of quenching reagent is added. |
| - Physisorption of reactants | - Optimize purification steps to remove non-covalently bound molecules.[6] |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. confluore.com [confluore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent coupling of methoxy-poly(ethylene glycol)-amine (m-PEG2-Amino) to molecules containing carboxylic acid groups. The method utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), chemistry to form a stable amide bond. This process, often referred to as PEGylation, is a critical technique in drug development and research to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules and nanoparticles.[1][2][3]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form an amide linkage between a carboxyl group and a primary amine.[4][5]
-
Step 1: Carboxylic Acid Activation. EDC first reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[4] To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea to form a more stable amine-reactive NHS ester.[4][5] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[1][4][6]
-
Step 2: Amine Coupling. The NHS ester readily reacts with the primary amine of the this compound molecule to form a stable amide bond. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[1][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the EDC/NHS coupling reaction. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS is generally used to drive the activation reaction.[7] |
| Molar Ratio (Activated Acid:this compound) | 1 : 1-1.5 | A slight excess of the amine component can be used to ensure complete coupling. |
| Activation pH | 4.5 - 6.0 | Use of a non-amine, non-carboxylate buffer such as MES is recommended.[1][4] |
| Coupling pH | 7.2 - 8.5 | Buffers such as PBS are suitable for this step.[1][4] |
| Activation Time | 15 - 60 minutes | At room temperature.[4][7] |
| Coupling Time | 2 - 12 hours | At room temperature or 4°C.[4][7] |
| Quenching Agents | Hydroxylamine, Tris, Glycine, or 2-Mercaptoethanol | Used to stop the reaction by consuming unreacted NHS esters or EDC.[1][4][6] |
Experimental Protocols
Two detailed protocols are provided below: a general aqueous-based method suitable for many biomolecules, and an organic solvent-based method for water-insoluble compounds.
Protocol 1: Aqueous Two-Step Coupling
This protocol is adapted for molecules soluble in aqueous buffers, such as proteins, peptides, and certain nanoparticles.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before use.[1][4] Prepare stock solutions of each reagent in the appropriate buffer immediately before use.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[4]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[4]
-
-
Amine Coupling:
-
Immediately add the this compound solution (dissolved in Coupling Buffer) to the activated carboxylic acid solution. A molar ratio of 1:1.1 (Activated Acid:this compound) is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[4][6]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated product from unreacted PEG, quenching reagents, and other byproducts. Size exclusion chromatography (SEC) is often effective for separating based on size.[][9] Ion-exchange chromatography can also be used, as PEGylation can alter the surface charge of the molecule.[][9] Dialysis is another option for removing small molecule impurities.[]
-
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for small molecules or other substrates that are soluble in organic solvents.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC hydrochloride
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reagent Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reagents.
-
Carboxylic Acid Activation:
-
Amine Coupling:
-
Dissolve this compound (1.5 mmol per 1.0 mmol of carboxylic acid) in a minimal amount of the reaction solvent and add it to the activated carboxylic acid mixture.[6]
-
Add DIPEA (1.5 mmol per 1.0 mmol of carboxylic acid) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 1-12 hours.[6] Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).[7][10]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture may be diluted with a suitable solvent and washed to remove excess reagents and byproducts.
-
The final PEGylated product can be purified by flash chromatography.[6]
-
Visualizations
Reaction Mechanism
Caption: EDC/NHS coupling reaction mechanism.
Experimental Workflow
Caption: Aqueous two-step coupling workflow.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. Specifically, the use of methoxy-PEG-Amine (m-PEG-NH₂) derivatives offers a versatile platform for surface functionalization. The terminal amine group allows for covalent conjugation to various nanoparticle surfaces, while the methoxy-capped PEG chain provides a hydrophilic shield. This "stealth" layer reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing the probability of reaching the target site.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using m-PEG₂-Amino. The information is intended to guide researchers in the successful PEGylation of their nanoparticle systems for various biomedical applications, including drug delivery and bio-imaging.[4][5]
Key Applications
The surface functionalization of nanoparticles with m-PEG₂-Amino is instrumental in a variety of biomedical applications:
-
Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption and reduces uptake by the reticuloendothelial system (RES), leading to longer circulation half-lives of the nanoparticles.[1][2]
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be induced by high ionic strength or interaction with serum proteins.[1][6][7]
-
Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can take greater advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.[1][2]
-
Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from the immune system, reducing potential immunogenic responses.[8]
-
Platform for Further Functionalization: The terminal amine group, if not used for initial conjugation, or if a di-amino PEG is used, can serve as a reactive site for the attachment of targeting ligands, imaging agents, or other functional molecules.[2][6]
Quantitative Data Summary
The following tables summarize the typical changes observed in nanoparticle characteristics upon surface modification with m-PEG-Amine. The exact values will vary depending on the core nanoparticle material, the molecular weight of the PEG, and the reaction conditions.
Table 1: Physicochemical Properties of Amine-PEGylated Nanoparticles [9]
| Nanoparticle Type | PEG Molecular Weight (kDa) | Hydrodynamic Diameter (Dн, nm) | Polydispersity Index (PDI) | Zeta Potential (ζ, mV) |
| Amine-NPs | - | 135.4 ± 3.2 | 0.12 ± 0.03 | +25.6 ± 1.5 |
| Amine/PEG-NPs | 1 | 128.7 ± 2.8 | 0.11 ± 0.02 | +18.4 ± 1.1 |
| Amine/PEG-NPs | 2 | 122.1 ± 3.5 | 0.10 ± 0.03 | +12.7 ± 0.9 |
| Amine/PEG-NPs | 5 | 115.6 ± 2.9 | 0.09 ± 0.02 | +8.1 ± 0.7 |
| PEG-NPs | 1 | 110.2 ± 2.5 | 0.13 ± 0.04 | -15.3 ± 1.2 |
| PEG-NPs | 2 | 105.8 ± 3.1 | 0.12 ± 0.03 | -18.9 ± 1.4 |
| PEG-NPs | 5 | 98.5 ± 2.7 | 0.11 ± 0.02 | -22.4 ± 1.8 |
Data presented as mean ± standard deviation.
Table 2: Effect of PEGylation on Nanoparticle Interactions [10][11]
| Nanoparticle Formulation | MTX Loading Efficiency (%) | Cellular Uptake in J774A.1 Macrophages (relative to control) |
| MTX/CS NP | 18.4 ± 1.2 | High |
| MTX/mPEG₇₅₀-g-CS NP (DS=9.1%) | 17.8 ± 1.5 | Moderate |
| MTX/mPEG₂₀₀₀-g-CS NP (DS=8.5%) | 17.5 ± 1.3 | Low |
| MTX/mPEG₅₀₀₀-g-CS NP (DS=8.7%) | 17.1 ± 1.6 | Very Low |
MTX: Methotrexate, CS: Chitosan, DS: Degree of Substitution.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of m-PEG₂-Amino to nanoparticles with surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
m-PEG₂-Amino (e.g., m-PEG-NH₂, MW 2000 Da)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-buffered saline) or HEPES buffer, pH 7.2-8.0
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS to the surface carboxyl groups is recommended (typically 2-5 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
-
PEGylation (Amine Coupling):
-
Centrifuge the activated nanoparticles and resuspend the pellet in the Coupling Buffer.
-
Immediately add the m-PEG₂-Amino solution (typically a 10-50 fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a quenching solution to stop the reaction by reacting with any remaining NHS-esters.
-
Purification:
-
Remove unreacted PEG and coupling reagents. This can be achieved by repeated centrifugation and resuspension in a suitable buffer, dialysis against a large volume of buffer, or tangential flow filtration.
-
-
Characterization:
-
Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of amide bond peaks.
-
Determine the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A decrease in the magnitude of the negative zeta potential is expected.
-
Quantify the degree of PEGylation using methods like ¹H NMR or fluorescence-based assays if a fluorescently labeled PEG is used.[12]
-
Diagram 1: EDC/NHS Coupling Workflow
Workflow for surface modification via EDC/NHS chemistry.
Protocol 2: Nanoparticle Formulation by Nanoprecipitation with Amine-Terminated Polymers
This protocol describes the formation of polymeric nanoparticles with a surface amine functionality by incorporating an amine-terminated polymer during the nanoprecipitation process.
Materials:
-
Biodegradable polymer (e.g., PCL, PLGA)
-
Amphiphilic block copolymer with an amine terminus (e.g., NH₂-PEG-PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, buffer), optionally containing a surfactant (e.g., Pluronic® F68)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the biodegradable polymer and the amine-terminated amphiphilic block copolymer in the organic solvent. The ratio of the two polymers can be adjusted to control the surface amine density. A typical total polymer concentration is 5-10 mg/mL.
-
-
Nanoprecipitation:
-
Add the polymer solution dropwise to the aqueous phase under constant stirring. The volume ratio of the organic to aqueous phase is typically between 1:2 and 1:5.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymers and the self-assembly of nanoparticles.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the nanoparticle suspension, for example, by using a rotary evaporator under reduced pressure or by stirring in a fume hood overnight.
-
-
Purification:
-
Purify the nanoparticle suspension to remove any remaining free polymer or surfactant. This can be done by centrifugation and resuspension or by dialysis.
-
-
Characterization:
-
Measure the hydrodynamic diameter, polydispersity index, and zeta potential of the resulting nanoparticles using DLS. A positive zeta potential is expected due to the surface amine groups.[9]
-
The morphology of the nanoparticles can be visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Diagram 2: Nanoprecipitation Process
Schematic of nanoparticle formation by nanoprecipitation.
Signaling Pathways and Biological Interactions
The primary goal of m-PEG₂-Amino modification is to alter the interaction of nanoparticles with biological systems. The PEG chains create a hydrophilic barrier that sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by phagocytic cells of the mononuclear phagocyte system.
Diagram 3: "Stealth" Effect of PEGylation
Mechanism of the "stealth" effect conferred by PEGylation.
Conclusion
The surface modification of nanoparticles with m-PEG₂-Amino is a robust and versatile strategy to enhance their therapeutic and diagnostic potential. By carefully selecting the appropriate PEG derivative and conjugation chemistry, researchers can tailor the surface properties of their nanoparticles to achieve desired in vitro and in vivo outcomes. The protocols and data presented in these application notes serve as a valuable resource for the successful implementation of PEGylation in nanoparticle-based research and development.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino PEG, mPEG-NH2 [nanocs.net]
- 9. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation Using m-PEG2-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methoxy-poly(ethylene glycol)2-amine (m-PEG2-Amine) linkers in bioconjugation. This document is intended to guide researchers through the chemical principles, applications, and practical execution of bioconjugation techniques involving this versatile linker.
Introduction to m-PEG2-Amine Linkers
m-PEG2-Amine is a short, hydrophilic, and monofunctional polyethylene glycol (PEG) linker. It possesses a terminal primary amine group that serves as a reactive handle for covalent attachment to various functional groups on biomolecules, small molecules, or surfaces.[1] The methoxy-capped end of the PEG chain prevents unwanted crosslinking reactions. The short, discrete length of the PEG chain (two ethylene glycol units) offers several advantages in bioconjugation:
-
Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the conjugated molecule, which is particularly beneficial for hydrophobic drugs or peptides.[1][2]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated biomolecule.[2]
-
Defined Spacer Arm: The discrete length of the m-PEG2-Amine linker provides precise control over the distance between the conjugated molecules, which can be critical for maintaining biological activity.
-
Reduced Steric Hindrance: The flexible PEG chain can minimize steric hindrance between the conjugated partners.[2]
The primary amine group of m-PEG2-Amine is nucleophilic and readily reacts with electrophilic functional groups such as activated carboxylic acids (e.g., N-hydroxysuccinimide esters) and aldehydes/ketones (via reductive amination) to form stable covalent bonds.[1]
Applications of m-PEG2-Amine in Bioconjugation
The versatility of the m-PEG2-Amine linker makes it suitable for a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): m-PEG2-Amine can be incorporated as a hydrophilic spacer in the linker connecting a cytotoxic drug to a monoclonal antibody.[3] This can improve the solubility and pharmacokinetic profile of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras): In PROTAC design, m-PEG2-Amine can serve as a component of the linker that connects a target protein-binding ligand to an E3 ligase-binding ligand.[3] The hydrophilicity of the PEG moiety can enhance the cellular permeability and overall properties of the PROTAC.
-
Peptide and Protein Modification: Covalent attachment of m-PEG2-Amine to peptides or proteins can enhance their solubility, stability, and circulation half-life.
-
Small Molecule Drug Modification: Conjugation of m-PEG2-Amine to small molecule drugs can improve their aqueous solubility and bioavailability.
-
Surface Modification: The amine group can be used to immobilize biomolecules or drugs onto surfaces functionalized with reactive groups, such as NHS esters.
Quantitative Data on PEGylation
While specific quantitative data for m-PEG2-Amine is not extensively available in the public domain, the following tables provide examples of the types of data that can be generated and the expected outcomes of PEGylation. The data presented here are illustrative and may be derived from studies using longer PEG chains, but the principles remain the same.
Table 1: Illustrative Reaction Parameters for m-PEG2-Amine Conjugation
| Parameter | EDC/NHS Coupling to Carboxylic Acid | NHS Ester Coupling |
| Reactants | Biomolecule-COOH, m-PEG2-Amine | Biomolecule-NHS, m-PEG2-Amine |
| Activating Agents | EDC, NHS (or sulfo-NHS) | None |
| Typical Molar Ratio | 1:1.2:2 (Biomolecule:EDC:NHS) | 1:1 to 1:2 (Biomolecule:m-PEG2-Amine) |
| pH | 4.5-6.0 for activation, 7.2-8.5 for coupling | 7.2-8.5 |
| Reaction Time | 15-60 min for activation, 2-12 hours for coupling | 30-120 minutes |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Typical Solvents | Aqueous buffers (MES, PBS), DMF, DMSO | Aqueous buffers (PBS), DMF, DMSO |
Table 2: Expected Physicochemical Changes upon m-PEG2-Amine Conjugation
| Property | Expected Change | Analytical Technique | Reference |
| Molecular Weight | Increase of ~101 Da per conjugation (Mass of m-PEG2-Amine minus H2O) | Mass Spectrometry (MS) | [4] |
| Hydrodynamic Radius (Rh) | Slight increase, dependent on the size of the parent molecule | Dynamic Light Scattering (DLS) | [5] |
| Isoelectric Point (pI) | Decrease if a carboxylic acid is modified | Isoelectric Focusing (IEF) | |
| Hydrophobicity | Decrease | Reversed-Phase Chromatography (RPC) | [] |
| Aqueous Solubility | Increase | Solubility Assays | [7] |
Table 3: Illustrative Stability of Amide Bond Formed by m-PEG2-Amine Conjugation
| Condition | Expected Stability | Notes |
| Physiological pH (7.4) | Highly Stable | Amide bonds are generally very stable under physiological conditions. |
| Acidic pH (< 3) | Susceptible to hydrolysis over time | Rate of hydrolysis is dependent on temperature and specific acid conditions. |
| Basic pH (> 10) | Susceptible to hydrolysis over time | Rate of hydrolysis is dependent on temperature and specific base conditions. |
| In Serum/Plasma | Generally stable to enzymatic degradation | The amide bond itself is stable, but the overall conjugate stability will depend on the nature of the biomolecule. |
Experimental Workflows and Protocols
General Workflow for m-PEG2-Amine Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using m-PEG2-Amine.
Caption: General workflow for m-PEG2-Amine bioconjugation.
Protocol 1: Conjugation of m-PEG2-Amine to a Carboxyl Group using EDC/NHS Chemistry
This protocol describes the conjugation of m-PEG2-Amine to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).
Materials:
-
Protein with carboxyl groups
-
m-PEG2-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: a. Immediately before use, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer. b. Add EDC to the protein solution to a final concentration of 2-10 mM. c. Add NHS (or sulfo-NHS) to a final concentration of 5-20 mM. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange into Coupling Buffer using a desalting column.
-
Conjugation Reaction: a. Dissolve m-PEG2-Amine in an appropriate solvent (e.g., DMSO or Coupling Buffer). b. Add the m-PEG2-Amine solution to the activated protein solution. A molar excess of 10-50 fold of m-PEG2-Amine over the protein may be required. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess m-PEG2-Amine and other reaction components by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
Caption: Workflow for EDC/NHS mediated conjugation.
Protocol 2: Conjugation of m-PEG2-Amine to an NHS Ester
This protocol is suitable for biomolecules or surfaces that have been pre-activated with N-hydroxysuccinimide esters.
Materials:
-
NHS ester-activated molecule
-
m-PEG2-Amine
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Purification tools
Procedure:
-
Molecule Preparation: Dissolve the NHS ester-activated molecule in Reaction Buffer. If the molecule is not readily soluble in aqueous buffer, it can be first dissolved in a minimal amount of an organic solvent like DMSO and then added to the buffer.
-
m-PEG2-Amine Preparation: Dissolve m-PEG2-Amine in Reaction Buffer or an organic solvent.
-
Conjugation Reaction: a. Add the m-PEG2-Amine solution to the NHS ester-activated molecule solution. A molar excess of 1.1 to 10-fold of m-PEG2-Amine is typically used.[8] b. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[8]
-
Quenching (Optional): The reaction can be quenched by adding Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.
-
Purification: Purify the conjugate from excess m-PEG2-Amine and by-products using an appropriate method such as dialysis, SEC, or RPC.[]
Caption: Workflow for NHS ester mediated conjugation.
Purification and Characterization
Purification Techniques
The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted m-PEG2-Amine and other reaction components.[]
-
Ion-Exchange Chromatography (IEX): Can separate molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated species.[]
-
Reversed-Phase Chromatography (RPC): Separates molecules based on hydrophobicity. Since PEGylation increases hydrophilicity, the conjugate will typically elute earlier than the unmodified protein.[]
-
Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecules like unreacted linkers and salts from a protein conjugate solution.
Characterization Methods
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the m-PEG2-Amine linker and allowing for the calculation of the degree of labeling (e.g., drug-to-antibody ratio).[9][]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the molecule in solution. An increase in hydrodynamic radius post-conjugation can indicate successful PEGylation.[5]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC can be used to assess purity and quantify the amount of conjugate formed.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, to calculate the degree of labeling.[]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can show an apparent increase in molecular weight of the protein after PEGylation.
Conclusion
m-PEG2-Amine is a valuable tool in the field of bioconjugation, offering a straightforward means to introduce a short, hydrophilic spacer. Its use can significantly improve the physicochemical properties of biomolecules and small molecule drugs, leading to enhanced performance in therapeutic and diagnostic applications. The protocols and information provided in these application notes serve as a guide for researchers to successfully implement bioconjugation strategies using m-PEG2-Amine. Optimization of the described protocols for specific applications is encouraged to achieve the desired conjugation efficiency and product quality.
References
- 1. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enovatia.com [enovatia.com]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG2-Amino conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during m-PEG2-Amino conjugation reactions, particularly those involving N-hydroxysuccinimide (NHS) esters. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an this compound conjugation reaction with an NHS ester?
The most common strategy for conjugating a molecule with a primary amine, like m-PEG2-Amine, to another molecule (e.g., a protein, antibody, or surface) involves activating the target molecule's carboxyl groups into an amine-reactive N-hydroxysuccinimide (NHS) ester. The m-PEG2-Amine then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction, known as aminolysis, forms a stable and irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[][2][3]
Q2: What are the most common reasons for low yield in my PEG-NHS ester conjugation?
Low yield is typically traced back to a few key factors:
-
Hydrolysis of the NHS ester: This is the primary competing reaction where water molecules react with the ester, rendering it inactive for conjugation.[4][5] The rate of hydrolysis increases significantly with higher pH.[4]
-
Inactive Reagents: NHS esters and the coupling reagents used to create them (like EDC) are sensitive to moisture.[6][7] Improper storage or handling can lead to degradation and low reactivity.
-
Suboptimal Reaction pH: The reaction requires a delicate pH balance. The amine on the m-PEG2-Amine must be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, too high a pH accelerates the hydrolysis of the NHS ester.[][4][8]
-
Inappropriate Buffer Choice: Buffers containing primary amines, such as Tris (TBS), will compete with your m-PEG2-Amine for reaction with the NHS ester, significantly reducing your yield.[4][6]
Q3: What is the optimal pH for the NHS ester-amine conjugation step?
The optimal pH range for NHS-ester reactions with primary amines is between 7.2 and 8.5.[4][9] A common starting point is a phosphate, HEPES, or borate buffer at pH 7.4-8.0.[4][6][10] At this pH, a sufficient amount of the primary amine is deprotonated and nucleophilic, while the rate of NHS-ester hydrolysis is still manageable.[]
Q4: My reaction seems to fail, and I suspect my reagents. How should I store and handle them?
EDC and NHS esters are moisture-sensitive.[6][7] They should be purchased fresh and stored in a desiccator at -20°C.[6] Before use, always allow the reagent vials to warm completely to room temperature before opening to prevent condensation from forming inside the vial.[6] It is best practice to prepare solutions of these reagents immediately before use.[6]
Q5: How can I monitor the progress of my conjugation reaction and confirm the final product?
Several analytical methods can be used:
-
Size-Exclusion Chromatography (SEC-HPLC): This is a powerful technique to separate the larger, PEGylated product from the smaller, unreacted protein or molecule. An increase in molecular weight will result in an earlier elution time for the conjugate.[11][12]
-
2D Liquid Chromatography (2D-LC): This advanced method can provide comprehensive analysis, separating the high-molecular-weight PEGylated products in the first dimension (SEC) and analyzing residual PEG reagents and byproducts in the second dimension (reversed-phase).[13][14]
-
Mass Spectrometry (MS): Confirms the exact mass of the PEGylated product, verifying successful conjugation.[7]
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated product will appear as a higher molecular weight band compared to the starting protein.[15]
Q6: Are there common side reactions I should be aware of?
Besides the hydrolysis of the NHS ester, other side reactions can occur. If your target molecule also contains hydroxyl (-OH) groups (e.g., on serine, threonine, or tyrosine residues), there is a risk of O-acylation, which forms a less stable ester linkage.[5][8] This is more likely to occur under harsh conditions or with a large excess of the activating agent. Maintaining the recommended pH range (7.2-8.5) helps ensure chemoselectivity for the amine group.[8]
Troubleshooting Guide for Low Conjugation Yield
This guide addresses the most common problem—low or no yield—in a systematic way.
| Problem: Low or No Yield of PEGylated Product |
| Possible Cause |
| 1. Inactive/Hydrolyzed NHS Ester Reagent |
| 2. Suboptimal Reaction pH |
| 3. Competing Nucleophiles in Buffer |
| 4. Insufficient Molar Ratio of Reagents |
| 5. Low Concentration of Reactants |
| 6. Steric Hindrance |
Key Experimental Protocols
Protocol 1: General m-PEG2-NHS Ester Conjugation to a Protein
This protocol assumes you are starting with a pre-activated m-PEG2-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG2-NHS ester (stored in a desiccator at -20°C)
-
Anhydrous DMSO or DMF (for dissolving the PEG reagent)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., SEC-HPLC or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare a solution of your protein at a concentration of 1-10 mg/mL in a non-amine containing buffer like PBS, pH 7.4.[15]
-
PEG Reagent Preparation: Allow the m-PEG2-NHS ester vial to warm to room temperature. Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved m-PEG2-NHS ester to the protein solution.[15] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or overnight at 4°C with gentle mixing.[][4][15]
-
Quenching: To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[4] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and quenching buffer components from the PEGylated protein using size-exclusion chromatography, dialysis, or another appropriate purification method.[16]
-
Analysis: Analyze the purified product using SDS-PAGE, SEC-HPLC, or Mass Spectrometry to confirm conjugation and assess purity.[15]
Visual Guides and Workflows
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: The competition between desired aminolysis and unwanted hydrolysis.
References
- 2. researchgate.net [researchgate.net]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing m-PEG2-Amino Reactions
Welcome to the technical support center for m-PEG2-Amino reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile PEG linker primarily used in bioconjugation, drug development, and surface modification.[1][] Its bifunctional nature, with a methoxy-PEG tail and a reactive primary amine, allows it to be conjugated to various molecules.[3][4] Common applications include:
-
PEGylation: Attaching polyethylene glycol (PEG) to proteins, peptides, or other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.[][5]
-
ADC Linkers: Used in the synthesis of antibody-drug conjugates (ADCs).[6][7]
-
PROTACs: Can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[6]
-
Surface Modification: Modifying surfaces to enhance biocompatibility and introduce reactive groups for further conjugation.[1]
Q2: What functional groups can this compound react with?
A2: The primary amino group of this compound is nucleophilic and can react with several electrophilic functional groups, including:
-
Activated Esters (e.g., NHS esters): This is a very common and efficient reaction that forms a stable amide bond.[3][4][8][9]
-
Carboxylic Acids: In the presence of a coupling agent (e.g., EDC, DCC, HATU), this compound reacts with carboxylic acids to form an amide bond.[1][10][11][12]
-
Carbonyls (Aldehydes and Ketones): The reaction with carbonyls forms a Schiff base, which can be reduced to a stable secondary amine linkage.[3][4][5][12]
Q3: What is the optimal pH for reacting this compound with an NHS ester?
A3: The reaction of a primary amine with an NHS ester is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0, with pH 8.3-8.5 being ideal for many biomolecule labeling reactions.[8][11][13] At a lower pH, the amino group is protonated, rendering it non-nucleophilic and unreactive.[8] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[8]
Q4: What solvents are suitable for this compound reactions?
A4: The choice of solvent depends on the specific reaction and the solubility of the reactants.
-
For reactions with NHS esters: Anhydrous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (CH2Cl2) are commonly used.[10][11][13] For biomolecule conjugation, aqueous buffers like phosphate-buffered saline (PBS) are often used.[10][13] It is crucial to use high-quality, amine-free DMF to prevent side reactions.[8]
-
For reactions with carboxylic acids using coupling agents: Dry, water-miscible solvents like DMF or DMSO are often recommended.[10][11]
Q5: How should I store this compound?
A5: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | Incorrect pH: The pH of the reaction buffer is outside the optimal range (7.0-9.0 for NHS ester reactions, 4.5 for some EDC couplings).[8][11] | Verify and adjust the pH of the reaction buffer. For NHS ester reactions, a pH of 8.3-8.5 is often optimal.[8] For EDC coupling, a more acidic pH of 4.5 can be more effective.[11] |
| Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[13] | Allow the NHS ester vial to warm to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use and avoid making stock solutions.[13] | |
| Inactive Reagents: The this compound or the other reactant may have degraded due to improper storage. | Ensure all reagents are stored under the recommended conditions and are within their expiration dates. | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[13] | Use an amine-free buffer such as phosphate-buffered saline (PBS).[13] If necessary, desalt or dialyze your sample to remove interfering buffer components.[13] | |
| Insufficient Molar Excess of Reagents: The stoichiometry of the reactants may not be optimal. | For NHS ester reactions, a 1:1 or 2:1 molar ratio of NHS-containing compound to this compound is often used.[10][11] For protein labeling, a 20-fold molar excess of the PEG NHS ester may be necessary.[13] | |
| Multiple Products or Side Reactions | Reaction Time Too Long: Extended reaction times can sometimes lead to side product formation. | Monitor the reaction progress using techniques like LC-MS or TLC to determine the optimal reaction time.[10][11] Reaction times can range from 3 to 24 hours depending on the substrate.[10][11] |
| Non-specific Binding: In protein conjugation, the PEG reagent may react with multiple amine sites. | Optimize the molar ratio of the PEG reagent to the protein to favor mono-PEGylation. A kinetic model may help in determining the optimal conditions.[14] | |
| Difficulty in Product Purification | Unreacted Reagents and Byproducts: Excess reagents and reaction byproducts can co-elute with the desired product. | Quench the reaction to consume unreacted reagents. For NHS ester reactions, hydroxylamine or another amine-containing buffer can be used.[10][11] For EDC reactions, DTT can be used to quench the EDC.[10][11] Utilize appropriate purification methods such as column chromatography, dialysis, or gel filtration.[10][11][13] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with an NHS Ester
This protocol is a general guideline for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester functionalized molecule
-
Anhydrous solvent (e.g., DMF, DMSO, CH2Cl2) or amine-free buffer (e.g., PBS, pH 7.4-8.5)[10][11][13]
-
Base (optional, for organic solvents, e.g., TEA, DIPEA)[10]
-
Quenching reagent (e.g., hydroxylamine, Tris buffer)[10][11]
Procedure:
-
Preparation of Reactants:
-
Reaction:
-
Under continuous stirring, add the NHS-ester solution to the this compound solution. A molar ratio of 1:1 or 2:1 (NHS ester:amine) is a good starting point.[10][11]
-
If using an organic solvent, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.[10]
-
Allow the reaction to proceed at room temperature for 3-24 hours.[10][11] The optimal time will depend on the specific substrates.
-
-
Monitoring:
-
Quenching:
-
Purification:
Protocol 2: General Procedure for Coupling this compound with a Carboxylic Acid using EDC/NHS
This protocol describes the conjugation of this compound to a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (or other carbodiimide like DCC)
-
NHS (optional, but recommended to improve efficiency and stability of the active ester)
-
Anhydrous solvent (e.g., DMF, DMSO) or buffer (e.g., MES buffer, pH 4.5-5.5)[10][11]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent or buffer.[10][11]
-
Add EDC (typically 1.2 equivalents) and NHS (can be higher, e.g., 10 equivalents) to the solution.[10]
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid by forming an NHS ester intermediate.[10][11]
-
-
Coupling Reaction:
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching:
-
Purification:
-
Purify the final conjugate using appropriate chromatographic methods.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters for this compound conjugations. Note that these are starting points, and optimization is often necessary for specific applications.
Table 1: Reaction Conditions for this compound with NHS Esters
| Parameter | Condition 1 (Organic Solvent) | Condition 2 (Aqueous Buffer) |
| Solvent | DMF, CH2Cl2, DMSO, THF[10][11] | PBS, Borate buffer, Carbonate buffer[10] |
| pH | Not directly controlled, base added | 7.4 - 9.0[11][13] |
| Base | TEA, DIPEA, Pyridine[10] | Not applicable |
| Molar Ratio (NHS:Amine) | 1:1 to 2:1[10][11] | 1:1 to 20:1 (for proteins)[10][13] |
| Temperature | Room Temperature | Room Temperature or on ice[13] |
| Reaction Time | 3 - 24 hours[10][11] | 30 minutes - 2 hours[13] |
Table 2: Reaction Conditions for this compound with Carboxylic Acids (EDC/NHS Coupling)
| Parameter | Typical Conditions |
| Solvent/Buffer | DMF, CH2Cl2, DMSO, THF or 0.5 M MES buffer[10] |
| pH (for aqueous) | 4.5 - 5.5[10][11] |
| Coupling Agents | EDC, DCC, HATU[10][11] |
| Molar Ratio (Acid:EDC:NHS:Amine) | e.g., 1 : 1.2 : 10 : 2[10] |
| Temperature | Room Temperature[10][11] |
| Activation Time | 15 - 60 minutes[10] |
| Reaction Time | 2 - 12 hours[10] |
Visualizations
Caption: Workflow for this compound and NHS Ester Conjugation.
Caption: Workflow for EDC/NHS Coupling of this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Amino-PEG2-acid, CAS 791028-27-8 | AxisPharm [axispharm.com]
- 3. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m-PEG2-Amine | TargetMol [targetmol.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
common side reactions with m-PEG2-Amino and avoidance strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG2-Amine in bioconjugation experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG2-Amine and what are its primary applications?
A1: m-PEG2-Amine is a monofunctional polyethylene glycol (PEG) derivative with a terminal primary amine group.[1][2] The primary amine allows for covalent attachment to various molecules, a process known as PEGylation. This modification is widely used in drug development and research to improve the solubility, stability, and pharmacokinetic properties of peptides, proteins, antibodies, and other therapeutic molecules.[3] It is a key component in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: What functional groups can m-PEG2-Amine react with?
A2: The primary amine group of m-PEG2-Amine is nucleophilic and can react with several electrophilic functional groups, most commonly:
-
Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): This is the most common conjugation chemistry, forming a stable amide bond.[5][6][7]
-
Carboxylic Acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, m-PEG2-Amine forms an amide bond with carboxylic acids.[7][8]
-
Aldehydes and Ketones: Through reductive amination, m-PEG2-Amine can be conjugated to molecules containing carbonyl groups.[7]
Q3: What are the optimal reaction conditions for conjugating m-PEG2-Amine with an NHS ester?
A3: The optimal pH for the reaction between an amine and an NHS ester is typically between 7.2 and 8.5.[5][6][] A pH of 8.3-8.5 is often recommended as a good balance between efficient acylation of the primary amine and minimizing the competing hydrolysis of the NHS ester.[10] Reactions are usually carried out at room temperature for 30 minutes to 2 hours, or at 4°C for longer periods.[11][12]
Q4: What buffers should I use for the conjugation reaction?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine. [13]
Q5: How should I store m-PEG2-Amine and NHS-ester containing reagents?
A5: Both m-PEG2-Amine and NHS-ester reagents are sensitive to moisture. They should be stored at -20°C in a desiccated environment.[4][11][13] Before use, allow the vials to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[13] It is recommended to dissolve the NHS-ester reagent immediately before use and to avoid preparing stock solutions for long-term storage due to its susceptibility to hydrolysis.[13]
Troubleshooting Guide
| Issue | Possible Cause | Avoidance & Mitigation Strategies |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis is a major competing reaction to the desired amidation.[5][][14] | - Optimize pH: Perform the reaction in the recommended pH range of 7.2-8.5.[5][] Lowering the temperature to 4°C can also slow down hydrolysis.[5] - Use Fresh Reagents: Dissolve the NHS-ester reagent immediately before use. Avoid using pre-made stock solutions that have been stored for an extended period.[13] - Increase Reactant Concentration: Higher concentrations of the amine-containing molecule can favor the amidation reaction over hydrolysis.[] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[13] | - Use Amine-Free Buffers: Always use buffers such as PBS, HEPES, or borate for the conjugation reaction.[10] If your protein is in a Tris-based buffer, perform a buffer exchange before the reaction. | |
| Inactive m-PEG2-Amine: Improper storage can lead to degradation of the amine group. | - Proper Storage: Store m-PEG2-Amine at -20°C and protect it from light.[15] | |
| Protein Aggregation/Precipitation | High degree of PEGylation: Attaching too many PEG chains to a protein can sometimes lead to aggregation. | - Optimize Molar Ratio: Adjust the molar ratio of the PEG reagent to the protein to control the degree of PEGylation. Start with a lower molar excess and gradually increase it. - Protein Concentration: Perform the reaction at an appropriate protein concentration. Highly concentrated protein solutions may be more prone to aggregation. |
| Unfavorable buffer conditions: pH or ionic strength of the buffer may not be optimal for the protein's stability. | - Buffer Optimization: Ensure the chosen reaction buffer is one in which the protein is known to be stable. | |
| Cross-linking of Molecules | Use of bifunctional PEG reagents: If a PEG reagent with two reactive groups is used unintentionally, it can lead to cross-linking of multiple protein molecules. | - Verify Reagent: Ensure you are using a monofunctional m-PEG2-Amine. - Control Reaction Stoichiometry: Using a significant excess of a bifunctional linker can sometimes lead to the formation of oligomers.[16] |
| Difficulty in Purifying the Conjugate | Similar properties of starting materials and product: The PEGylated product may have similar chromatographic behavior to the unreacted protein or excess PEG. | - Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated conjugate from the smaller unreacted protein and excess PEG reagent.[17][] - Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation by IEX. This method can also be used to separate species with different degrees of PEGylation.[3][][19] - Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used to purify PEGylated proteins.[] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values (at 4°C)
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours[5] |
| 8.6 | 10 minutes[5] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugating m-PEG2-Amine to a Protein via NHS Ester Chemistry
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
m-PEG2-Amine
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the NHS-ester reagent vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS-ester reagent to the protein solution while gently stirring. A 10-20 fold molar excess is a common starting point, but this should be optimized for each specific protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.
-
Analyze the purified conjugate using SDS-PAGE, which should show an increase in molecular weight compared to the unconjugated protein. Further characterization can be performed using techniques like HPLC and mass spectrometry.
-
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, depending on the size of the conjugate)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein, being larger, will elute earlier than the un-PEGylated protein and small molecule reagents.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.
Visualizations
Caption: Experimental workflow for m-PEG2-Amine conjugation.
Caption: Reaction pathway for m-PEG2-Amine and NHS ester.
References
- 1. medkoo.com [medkoo.com]
- 2. m-PEG2-amine, CAS 31576-51-9 | AxisPharm [axispharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 19. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of m-PEG2-Amino conjugates and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG2-Amino conjugates. It includes troubleshooting guides and frequently asked questions to ensure the successful application of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound reagent?
A1: Proper storage is crucial to maintain the integrity of your this compound reagent. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[1][2] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution is typically stable for up to 1 month, provided it is protected from light.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), as well as in water. The choice of solvent will depend on your specific application and the solubility of the molecule you intend to conjugate. For bioconjugation reactions, it is common to dissolve the reagent in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.
Q3: What are the main stability concerns for this compound conjugates?
A3: The primary stability concerns for this compound conjugates are susceptibility to oxidative degradation and hydrolysis. The polyethylene glycol (PEG) backbone can undergo oxidative degradation, especially in the presence of transition metals and oxygen, leading to the formation of reactive impurities like formaldehyde and formic acid.[3][4] These byproducts can then react with the terminal amine or other functional groups on the conjugate, leading to instability. The stability of the formed conjugate bond (e.g., an amide bond) will also depend on the pH of the solution.
Q4: How does pH affect the stability of this compound conjugates?
A4: The pH of the solution can significantly impact the stability of both the this compound reagent and its conjugates. The primary amine is more reactive in its unprotonated state, which is favored at a pH above its pKa (typically around 9-10). However, conjugation reactions with activated esters like NHS esters are generally performed at a pH of 7-9 to balance reactivity and minimize hydrolysis of the ester.[5][6][7] For the conjugate, the stability of the linkage is also pH-dependent. For instance, while amide bonds are generally stable, extreme pH conditions can lead to hydrolysis.
Storage and Handling Recommendations
For optimal stability and performance of your this compound conjugates, please adhere to the following storage and handling guidelines.
| Condition | This compound (Solid) | This compound Stock Solution | This compound Conjugate |
| Storage Temperature | -20°C[1][2] | -80°C (up to 6 months) or -20°C (up to 1 month)[1][2] | Application-dependent, generally -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Protection from Light | Recommended | Essential[1][2] | Recommended |
| Protection from Moisture | Store with desiccant | Use anhydrous solvents for preparation | Store in tightly sealed vials |
| Recommended Buffers | N/A | Non-amine containing buffers (e.g., PBS, Borate buffer)[8] | Buffer appropriate for the conjugated molecule, avoiding reactive components. |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound for conjugation reactions.
Q5: I am observing low conjugation efficiency. What could be the cause?
A5: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: For reactions with NHS esters, the pH should be in the range of 7-9.[5][6][7] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the NHS ester will rapidly hydrolyze.
-
Hydrolyzed Reagents: The this compound or the activated ester you are reacting it with may have degraded due to improper storage or handling. Ensure reagents are fresh and stored under anhydrous conditions.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated ester.[8] Use a non-amine containing buffer like PBS or borate buffer.
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the PEG reagent.
Q6: My final conjugate appears to be a mix of products or shows unexpected mass spectrometry peaks. Why?
A6: This could be due to side reactions or degradation:
-
O-acylation: If your target molecule contains hydroxyl groups, O-acylation can occur as a side reaction, especially at higher pH values, leading to the formation of an ester linkage in addition to the desired amide bond.[8]
-
Di-PEGylation: If your target molecule has multiple reactive sites, you may get multiple PEG chains attached.
-
Degradation Products: As mentioned, the PEG backbone can degrade, and the resulting reactive species can form adducts with your conjugate.
Q7: I am seeing aggregation of my protein after conjugation with this compound. How can I prevent this?
A7: Aggregation can be a common issue during bioconjugation. Here are some tips to mitigate it:
-
Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period.
-
Control Stoichiometry: Use a minimal excess of the PEG reagent to reduce the chances of over-PEGylation, which can sometimes lead to aggregation.
-
Solubility Enhancers: The addition of mild, non-reactive excipients may help to maintain the solubility of the protein during the reaction.
Experimental Protocols
Protocol: Stability Assessment of this compound Conjugates by HPLC
This protocol outlines a general method for assessing the stability of an this compound conjugate under different conditions.
1. Sample Preparation: a. Prepare solutions of your this compound conjugate at a known concentration in different buffers (e.g., pH 5, 7.4, and 9). b. Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., 4°C, 25°C, 40°C). c. Prepare a "time zero" sample by immediately analyzing one aliquot after preparation.
2. Incubation: a. Store the vials at the designated temperatures. b. At each predetermined time point (e.g., 1, 3, 7, 14 days), remove one vial from each condition for analysis.
3. HPLC Analysis: a. Column: A reverse-phase C18 column is typically suitable. b. Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is a common choice. The gradient will need to be optimized based on the hydrophobicity of your conjugate. c. Detection: UV detection at a wavelength where your conjugate has significant absorbance (e.g., 220 nm for the amide bond or a wavelength specific to your conjugated molecule). d. Injection: Inject equal volumes of each sample.
4. Data Analysis: a. Integrate the peak area of the intact conjugate at each time point. b. Plot the percentage of the remaining intact conjugate (relative to the time zero sample) against time for each condition. c. The appearance of new peaks may indicate the formation of degradation products. These can be further characterized by mass spectrometry.[9][]
Visualizations
Caption: Oxidative degradation pathway of PEG conjugates.
Caption: Workflow for stability assessment of this compound conjugates.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of m-PEG2-Amino Conjugated Proteins and Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-Amino conjugated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PEGylated proteins and peptides?
A1: The most widely used purification techniques for PEGylated proteins and peptides are based on chromatography.[1][2] These methods exploit the physicochemical changes imparted by the attached PEG chain, such as increases in hydrodynamic radius and alterations in surface charge. The primary chromatographic techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a protein or peptide, SEC is effective at separating PEGylated conjugates from the smaller, unmodified molecules.[][4] It is particularly useful for removing unreacted PEG and other low molecular weight impurities.[][5]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[5][6] The attached PEG chain can shield the charges on the protein surface, leading to weaker interactions with the IEX resin compared to the unmodified protein.[1][] This allows for the separation of native, mono-PEGylated, and multi-PEGylated species.[5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[][7] RP-HPLC is particularly effective for the purification of PEGylated peptides and for separating positional isomers of PEGylated proteins.[1][]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity under high salt conditions.[][8] The effect of PEGylation on a protein's hydrophobicity can vary, making HIC a useful complementary technique to IEX.[][5]
Q2: How does PEGylation affect the behavior of my protein during purification?
A2: PEGylation introduces significant changes to the physicochemical properties of a protein or peptide, which directly impacts its behavior during purification:
-
Increased Size: The addition of a PEG chain dramatically increases the hydrodynamic volume of the molecule. This is the primary principle behind the use of Size Exclusion Chromatography (SEC) for purification, where PEGylated species elute earlier than their unmodified counterparts.[][4]
-
Charge Shielding: The neutral and hydrophilic PEG polymer can mask the charged residues on the protein surface.[1][] This "charge shielding" effect reduces the protein's interaction with ion-exchange resins, causing PEGylated proteins to elute earlier than native proteins in IEX.[1][6]
-
Altered Hydrophobicity: The impact of PEGylation on hydrophobicity can be complex and depends on the native protein's properties. This change in hydrophobicity is exploited in both Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase HPLC (RP-HPLC).[][5]
-
Heterogeneity: PEGylation reactions often result in a heterogeneous mixture of products, including unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species) and positional isomers.[][9] This heterogeneity presents the main challenge in purification.
Q3: Can I use non-chromatographic methods for purification?
A3: Yes, non-chromatographic techniques can be employed, particularly for initial purification or large-scale processes. These methods include:
-
Ultrafiltration/Diafiltration: These membrane-based techniques separate molecules based on size and can be used to remove unreacted PEG and other small impurities.[1]
-
Aqueous Two-Phase Systems (ATPS): This technique involves partitioning the components of the reaction mixture between two immiscible aqueous phases.[][10] ATPS can be a cost-effective method for separating PEGylated species.[]
-
Capillary Electrophoresis (CE): While primarily an analytical technique, CE can be used for small-scale purification, separating species based on differences in charge density, size, and shape.[]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound conjugated proteins and peptides.
Problem 1: Poor separation between PEGylated and un-PEGylated protein.
// Nodes Start [label="Poor Separation of\nPEGylated & Un-PEGylated Protein", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Is the chosen purification\nmethod appropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; SEC_Check [label="Using SEC?", fillcolor="#F1F3F4", fontcolor="#202124"]; IEX_Check [label="Using IEX?", fillcolor="#F1F3F4", fontcolor="#202124"]; RP_HPLC_Check [label="Using RP-HPLC?", fillcolor="#F1F3F4", fontcolor="#202124"]; SEC_Solution1 [label="Optimize column length\nand pore size.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEC_Solution2 [label="Decrease flow rate.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IEX_Solution1 [label="Optimize pH and\ngradient slope.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IEX_Solution2 [label="Consider a different\nIEX resin (anion vs. cation).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RP_HPLC_Solution1 [label="Optimize gradient and\norganic solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RP_HPLC_Solution2 [label="Try a different column\n(e.g., C4 vs. C18).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderAlternative [label="Consider an alternative\npurification method.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CheckMethod; CheckMethod -> SEC_Check [label="Yes"]; CheckMethod -> IEX_Check [label="Yes"]; CheckMethod -> RP_HPLC_Check [label="Yes"]; CheckMethod -> ConsiderAlternative [label="No"];
SEC_Check -> SEC_Solution1; SEC_Check -> SEC_Solution2; IEX_Check -> IEX_Solution1; IEX_Check -> IEX_Solution2; RP_HPLC_Check -> RP_HPLC_Solution1; RP_HPLC_Check -> RP_HPLC_Solution2; } enddot Caption: Troubleshooting poor separation.
| Possible Cause | Suggested Solution |
| Inadequate Resolution in Size Exclusion Chromatography (SEC) | The hydrodynamic radii of the PEGylated and un-PEGylated species may be too similar for the selected column to resolve. Troubleshooting Steps: 1. Use a column with a smaller pore size or a longer column to increase resolution. 2. Decrease the flow rate to allow for better separation. 3. Ensure the sample volume is not overloading the column. |
| Insufficient Charge Difference in Ion Exchange Chromatography (IEX) | The PEG chain may be shielding the protein's charge, making it difficult to differentiate from the native protein. Troubleshooting Steps: 1. Optimize the pH of the buffers to maximize the charge difference between the species. 2. Use a shallower salt gradient to improve resolution.[4] 3. Switch between anion and cation exchange chromatography to see which provides better separation. |
| Co-elution in Reverse-Phase HPLC (RP-HPLC) | The hydrophobicity difference between the PEGylated and native molecule may not be sufficient for separation under the current conditions. Troubleshooting Steps: 1. Adjust the gradient steepness and the organic solvent (e.g., acetonitrile, isopropanol) concentration.[7] 2. Experiment with different column chemistries (e.g., C4, C8, C18) to find one that provides better selectivity.[7] 3. Modify the mobile phase with ion-pairing agents (e.g., TFA). |
Problem 2: Presence of unreacted PEG in the final product.
| Possible Cause | Suggested Solution |
| Inefficient Removal by SEC | The molecular weight of the unreacted PEG may be too close to that of the PEGylated product for efficient separation by SEC. Troubleshooting Steps: 1. Use a SEC column with a fractionation range that is optimized for the size difference between your PEGylated product and the free PEG. 2. Consider a multi-step purification approach, using IEX or HIC to first separate the PEGylated protein from the un-PEGylated protein, followed by SEC to remove the free PEG.[10] |
| Aggregation of PEGylated Protein | Aggregates may co-elute with unreacted PEG in SEC. Troubleshooting Steps: 1. Analyze the sample for aggregation using techniques like dynamic light scattering (DLS). 2. Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. |
| Dialysis/Ultrafiltration Membrane Cut-off is too Large | The membrane pore size may be too large, allowing the PEGylated product to be lost while trying to remove free PEG. Troubleshooting Steps: 1. Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your PEGylated product but larger than the free PEG. A general rule is to choose a MWCO that is 3-5 times smaller than the molecular weight of the molecule you want to retain. |
Problem 3: Low recovery of the PEGylated product.
| Possible Cause | Suggested Solution |
| Non-specific Adsorption to Chromatographic Media | The PEGylated protein may be irreversibly binding to the column matrix. Troubleshooting Steps: 1. Add non-ionic detergents (e.g., Tween 20, Triton X-100) or organic solvents to the mobile phase to reduce non-specific binding. 2. Increase the ionic strength of the elution buffer.[11] 3. For IEX, ensure the pH of the elution buffer is sufficient to disrupt the ionic interactions. |
| Precipitation/Aggregation on the Column | The protein may be precipitating on the column due to the buffer conditions. Troubleshooting Steps: 1. Optimize the pH and ionic strength of the buffers to maintain protein solubility. 2. Perform a cleaning-in-place (CIP) procedure on the column to remove any precipitated protein. |
| Proteolysis | The target protein may be degraded during the purification process. Troubleshooting Steps: 1. Add protease inhibitors to your buffers.[11] 2. Work at a lower temperature (e.g., 4°C) to minimize protease activity. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
-
Column: Select a SEC column with a fractionation range appropriate for the size of your PEGylated protein and the unreacted components.
-
Mobile Phase: Prepare a filtered and degassed buffer compatible with your protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject a sample volume that is typically 1-2% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein should elute first, followed by the un-PEGylated protein, and then the unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other analytical techniques to confirm the identity and purity of the PEGylated protein.
// Nodes Start [label="Start: PEGylation\nReaction Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate SEC Column\nwith Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="Inject Filtered Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="Isocratic Elution\nwith Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor UV @ 280 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Fractions\n(e.g., SDS-PAGE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Purified\nPEGylated Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Equilibrate; Equilibrate -> Inject; Inject -> Elute; Elute -> Monitor; Monitor -> Collect; Collect -> Analyze; Analyze -> End; } enddot Caption: SEC purification workflow.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
-
Column and Buffer Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the pI of your native protein. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B) at a pH where your protein of interest will bind to the column.
-
System Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Dilute or dialyze your sample into the binding buffer to ensure the conductivity is low enough for binding. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). PEGylated proteins are expected to elute at a lower salt concentration than their unmodified counterparts.[1]
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions using SDS-PAGE and/or other analytical methods to identify the fractions containing the pure PEGylated protein.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model PEGylated Protein
| Technique | Resolution | Capacity | Speed | Primary Application |
| Size Exclusion Chromatography (SEC) | Moderate | Low | Moderate | Removal of unreacted PEG and buffer exchange.[][5] |
| Ion Exchange Chromatography (IEX) | High | High | Moderate | Separation of native, mono-, and multi-PEGylated species.[5][6] |
| Reverse-Phase HPLC (RP-HPLC) | Very High | Low-Moderate | Fast | High-purity separation of peptides and positional isomers.[][7] |
| Hydrophobic Interaction Chromatography (HIC) | Moderate-High | Moderate | Moderate | Orthogonal separation to IEX.[][8] |
Table 2: Illustrative Purification Summary for a PEGylated Protein
| Purification Step | Total Protein (mg) | PEGylated Protein (mg) | Purity (%) | Yield (%) |
| Crude Reaction Mixture | 100 | 60 | 60 | 100 |
| Ion Exchange Chromatography (IEX) | 55 | 52 | 95 | 87 |
| Size Exclusion Chromatography (SEC) | 48 | 47 | >98 | 78 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
Technical Support Center: m-PEG2-Amino Nanoparticle Functionalization
Welcome to the technical support center for m-PEG2-Amino nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below, you will find frequently asked questions, a detailed troubleshooting guide, and standardized protocols to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle functionalization?
A1: this compound, or methoxy-polyethylene glycol-amine, is a heterobifunctional linker. It consists of a methoxy-capped polyethylene glycol (PEG) chain of two ethylene glycol units, terminating in a primary amine group (-NH2). The primary amine allows for covalent conjugation to nanoparticles that have reactive surface groups like carboxylic acids or NHS esters.[1] The PEG component is used to create a hydrophilic and biocompatible shell around the nanoparticle.[2][3] This "stealth" coating helps to increase nanoparticle stability, reduce protein adsorption (opsonization), minimize clearance by the immune system (reticuloendothelial system), and ultimately prolong circulation time in vivo.[3][4][5]
Q2: What are the most critical factors to consider before starting the functionalization process?
A2: The most critical factors are the properties of your starting nanoparticle and the reaction conditions. These include:
-
Nanoparticle Core Properties: The size, charge, and composition of the nanoparticle core significantly impact stability and clearance, even after PEGylation.[3]
-
Surface Chemistry: Ensure your nanoparticles have accessible functional groups (e.g., -COOH, NHS-ester) that can react efficiently with the primary amine of this compound.
-
Reaction Buffer/Solvent: The pH and composition of the reaction buffer are critical. For example, EDC/NHS chemistry for conjugating amines to carboxyl groups is most efficient at a slightly acidic pH (around 4.5-6.0) for carboxyl activation, followed by an adjustment to a physiological pH (7.2-8.0) for the amine reaction.[6]
-
Molar Ratios: The molar ratio of the PEG linker to the nanoparticle surface groups must be optimized to achieve the desired grafting density without causing aggregation.
Q3: What is the "PEG brush" vs. "PEG mushroom" conformation, and why is it important?
A3: The conformation of PEG chains on the nanoparticle surface depends on the grafting density.
-
Mushroom Conformation: At low grafting densities, PEG chains adopt a coiled, mushroom-like structure. In this state, the nanoparticle surface may not be fully shielded, and reactive groups on other ligands could be hidden within the coil, preventing secondary linkage.[3]
-
Brush Conformation: At high grafting densities, steric repulsion forces the PEG chains to stretch out from the surface, forming a dense "brush" layer. This conformation is generally more effective at preventing protein adsorption and reducing immune system recognition.[7] The desired conformation depends on the application, as a dense brush may also hinder the interaction of targeting ligands with their receptors.[8]
Q4: Can PEGylation have negative consequences?
A4: Yes, while generally beneficial, PEGylation can have drawbacks. Some studies have shown that PEGylation can reduce uptake by target cells due to its shielding properties.[8] Furthermore, there is growing concern about the immunogenicity of PEG itself. Repeated exposure can lead to the production of anti-PEG antibodies (IgM and IgG), which can trigger complement activation and lead to the rapid clearance of subsequently administered PEGylated nanoparticles, a phenomenon known as accelerated blood clearance (ABC).[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q5: My nanoparticles are aggregating immediately after adding the this compound solution. What is happening?
A5: Nanoparticle aggregation during functionalization is a common problem, often caused by a disruption of the particle's colloidal stability.
-
Cause 1: Charge Neutralization: The addition of a positively charged amine-containing molecule can neutralize the negative surface charge (zeta potential) of nanoparticles like those stabilized by citrate or carboxyl groups, leading to aggregation.
-
Cause 2: Inefficient PEG Grafting: If the conjugation reaction is too slow or inefficient, the PEG chains do not attach quickly enough to provide steric stabilization before aggregation occurs.
-
Cause 3: Incorrect Buffer Conditions: The wrong pH or high salt concentrations in the buffer can screen surface charges and reduce electrostatic repulsion between particles.
Troubleshooting Steps:
-
Optimize pH: Ensure the reaction pH is optimal for your conjugation chemistry. For EDC/NHS chemistry, activate carboxyl groups at pH 4.5-6.0 before adding the this compound and adjusting the pH to ~7.4.[6]
-
Control Molar Ratios: Start with a lower molar ratio of this compound to nanoparticle functional groups and titrate upwards.
-
Change Addition Method: Add the this compound solution dropwise to the nanoparticle dispersion under vigorous stirring or sonication to ensure rapid and homogeneous mixing.[11]
-
Use a Co-solvent: For nanoparticles sensitive to changes in solvent polarity, dissolving the this compound in a small amount of a water-miscible solvent compatible with your nanoparticles before adding it to the aqueous dispersion can help.
Q6: My functionalization efficiency is low. How can I confirm this and what can I do to improve it?
A6: Low functionalization efficiency means that an insufficient number of this compound molecules have been conjugated to the nanoparticle surface.
Confirmation Methods:
-
Quantify Surface Amines: Use a colorimetric assay like the ninhydrin test to quantify the number of primary amines on your nanoparticle surface post-functionalization.[12][13]
-
Zeta Potential Measurement: Successful conjugation of amine groups to negatively charged nanoparticles should result in a significant shift in the zeta potential towards a more neutral or positive value.
-
Thermogravimetric Analysis (TGA): TGA measures the mass loss of the organic PEG coating as the sample is heated, which can be correlated to the amount of ligand on the nanoparticle surface.[12][14]
Improvement Strategies:
-
Activate Surface Groups: For carboxylated nanoparticles, ensure efficient activation using fresh EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). A typical protocol involves reacting the nanoparticles with EDC and NHS for 15-60 minutes before introducing the this compound.[6]
-
Increase Reaction Time: Allow the conjugation reaction to proceed for a longer period (e.g., 12-24 hours) at a controlled temperature (room temperature or 4°C).[2]
-
Purification: Ensure all unreacted reagents and byproducts from the nanoparticle synthesis or activation steps are thoroughly removed, as they can interfere with the conjugation reaction. Washing via centrifugation or magnetic separation is crucial.[11]
Q7: Characterization shows a large increase in particle size and polydispersity index (PDI). Is this normal?
A7: A slight increase in hydrodynamic diameter is expected due to the addition of the PEG layer. However, a large increase in size and PDI typically indicates aggregation or incomplete removal of larger aggregates.
| Parameter | Expected Change (Successful Functionalization) | Indication of Problems |
| Hydrodynamic Diameter (Z-average) | Modest increase, consistent with PEG layer thickness. | Large, uncontrolled increase (>50 nm). |
| Polydispersity Index (PDI) | Remains low (< 0.2), indicating a monodisperse sample. | Significant increase (> 0.3), indicating a polydisperse or aggregated sample. |
| Zeta Potential | Shifts towards neutral as negative surface charges are shielded or neutralized. | Little to no change, suggesting low functionalization efficiency. |
Troubleshooting Steps:
-
Verify Purification: Ensure that purification steps (e.g., centrifugation, tangential flow filtration) are sufficient to remove any aggregates that may have formed.
-
Optimize PEG Density: The surface density of PEG is a critical factor.[7] Too low a density may not prevent aggregation, while an extremely high concentration of the PEG reagent could induce depletion aggregation. Experiment with different PEG-to-nanoparticle ratios.
-
Re-evaluate Nanoparticle Stability: The core nanoparticles may be inherently unstable in the buffer conditions required for conjugation. Consider using a different buffer system or adding a stabilizing agent.
Experimental Protocols
Protocol 1: General this compound Conjugation to Carboxylated Nanoparticles
This protocol describes a common method using EDC/NHS chemistry.
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in a suitable buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0) to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in the same buffer.
-
Add EDC and NHS to the nanoparticle dispersion. A common starting point is a 5 to 10-fold molar excess of EDC/NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.
-
Allow the activation reaction to proceed for 30-60 minutes at room temperature with gentle stirring.[6]
-
-
Conjugation:
-
Dissolve this compound in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound solution to the activated nanoparticle dispersion. The pH of the mixture should be adjusted to 7.2-7.8.
-
Let the reaction proceed for 12-24 hours at room temperature or 4°C with continuous mixing.[2]
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer like Tris or glycine.
-
Isolate the functionalized nanoparticles by centrifugation or magnetic separation.
-
Remove unreacted this compound and byproducts by washing the nanoparticles three times with the reaction buffer or deionized water.[2]
-
-
Resuspension and Storage: Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
Protocol 2: Quantification of Surface Amines via Ninhydrin Assay
This protocol provides a method to estimate the density of primary amines on the nanoparticle surface.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of a known primary amine (e.g., aminocaproic acid or your this compound linker) at concentrations ranging from 0.1 to 1.0 µmol/mL.[14]
-
Note: The reactivity of ninhydrin can be influenced by adjacent functional groups, so using the free linker as the standard is recommended.[13]
-
-
Sample Preparation:
-
Prepare a known concentration of your amine-functionalized nanoparticles dispersed in deionized water.
-
Include a negative control (your un-functionalized nanoparticles).
-
-
Ninhydrin Reaction:
-
Add a specific volume of the ninhydrin reagent to each standard and nanoparticle sample.
-
Heat the samples in a boiling water bath for 15-20 minutes to allow for the development of the purple color (Ruhemann's purple).[12]
-
Cool the samples to room temperature.
-
-
Measurement:
-
Calculation:
-
Plot the absorbance of the standards against their concentration to generate a calibration curve.
-
Use the absorbance of your nanoparticle samples to determine the concentration of primary amines from the calibration curve.
-
Calculate the amine density (e.g., in µmol of amine per mg of nanoparticles).
-
| Method | Principle | Measured Amine Density (µmol/g) - Example for Silica NPs | Notes |
| Ninhydrin Assay | Colorimetric reaction with primary amines to form Ruhemann's purple. | 47 – 320 | Measures accessible amines; can be affected by steric hindrance.[12] |
| 4-Nitrobenzaldehyde (4-NBA) Assay | Reversible imine formation with primary amines, followed by hydrolysis and quantification of regenerated 4-NBA. | 53 – 459 | Reduced steric hindrance compared to ninhydrin may lead to higher measured densities.[12] |
| Thermogravimetric Analysis (TGA) | Measures mass loss from thermal decomposition of the organic PEG layer. | N/A (provides weight %) | Convenient but requires that the thermal decomposition profiles of the nanoparticle and the ligand are distinct.[12] |
| Solution NMR | Dissolution of nanoparticles and quantification of total amines using an internal standard. | 57 – 655 | Measures total amines (both accessible and inaccessible), often giving the highest values.[12] |
Visualizations
Caption: General workflow for this compound functionalization of nanoparticles.
Caption: Troubleshooting decision tree for common functionalization issues.
Caption: How PEGylation provides a "stealth" effect to evade immune clearance.
References
- 1. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. researchgate.net [researchgate.net]
- 14. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Optimizing m-PEG2-Amino Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of m-PEG2-Amino labeling. Here you will find answers to frequently asked questions, detailed troubleshooting guides to address common experimental challenges, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a methoxy-terminated polyethylene glycol derivative with a terminal primary amine group.[1] It is commonly used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles.[2][3] This modification can enhance the solubility, stability, and pharmacokinetic properties of the target molecule, as well as reduce its immunogenicity.[2][4] The primary amine group on this compound allows it to be conjugated to various functional groups, most commonly carboxylic acids or their activated esters (like NHS esters), to form a stable amide bond.[1][5]
Q2: What is the most common reactive partner for this compound in protein labeling?
A2: The most common reactive partners for this compound in protein labeling are N-hydroxysuccinimide (NHS) esters.[6][7] The primary amine of this compound reacts efficiently with NHS esters in a process called amine-reactive labeling to form a stable amide linkage.[6][7] This is a widely used method for labeling primary amines on proteins, such as the side chain of lysine residues and the N-terminus.
Q3: What are the critical parameters to consider for optimizing this compound labeling efficiency?
A3: Several parameters are critical for optimizing the efficiency of this compound labeling. These include:
-
pH of the reaction buffer: A slightly basic pH (typically 7.0-9.0) is optimal for the reaction between primary amines and NHS esters.[7][8]
-
Molar ratio of this compound (or its NHS ester) to the target molecule: The ratio needs to be optimized to achieve the desired degree of labeling without compromising the protein's function.[4][9]
-
Concentration of reactants: Higher concentrations of both the target molecule and the labeling reagent generally lead to higher labeling efficiency.[10]
-
Incubation time and temperature: These parameters should be adjusted to ensure the reaction goes to completion while minimizing potential degradation of the target molecule.[6][7]
-
Buffer composition: The buffer should be free of primary amines (e.g., Tris) that can compete with the target molecule for the labeling reagent.[6][7]
Q4: How can I purify my this compound labeled protein?
A4: Several chromatography techniques can be used to purify PEGylated proteins from unreacted labeling reagent and byproducts. Common methods include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing smaller, unreacted PEG molecules.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a protein, allowing for separation of labeled and unlabeled species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful supplementary method to IEX.[]
-
Reverse Phase Chromatography (RPC): RPC is effective for the purification of peptides and small proteins, and can be used to separate PEGylated conjugates.[]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. The reaction between primary amines and NHS esters is pH-dependent, with optimal reactivity typically between pH 7.0 and 9.0.[7][8] | Ensure the reaction buffer is within the optimal pH range. For NHS ester reactions, a pH of 8.0-8.5 is often recommended.[12] |
| Low molar ratio of labeling reagent to protein. An insufficient amount of the this compound reagent will result in incomplete labeling.[9] | Increase the molar excess of the this compound NHS ester. A 10- to 50-fold molar excess is a good starting point for optimization.[13] | |
| Presence of competing primary amines in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the labeling reagent.[6][7] | Use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[6][7] | |
| Hydrolysis of the NHS ester. NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.[6] | Prepare the NHS ester solution immediately before use and avoid prolonged exposure to moisture. Store the solid reagent in a desiccated environment at -20°C.[6] | |
| Protein Precipitation during Labeling | High degree of labeling. Excessive modification of surface amines can alter the protein's solubility and lead to precipitation.[14] | Reduce the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation.[14] |
| Change in protein properties. The addition of PEG chains can alter the protein's surface properties, leading to aggregation. | Optimize the reaction conditions, such as temperature and incubation time, to minimize stress on the protein. Consider adding stabilizing agents to the buffer if compatible with the labeling chemistry. | |
| Loss of Protein Activity after Labeling | Modification of critical amine residues. Labeling of primary amines within the active site or binding interface of the protein can lead to a loss of function.[14] | Reduce the degree of labeling by lowering the molar ratio of the labeling reagent. If the loss of activity persists, consider site-specific labeling strategies to direct the PEGylation to non-critical regions of the protein.[15] |
| Conformational changes induced by PEGylation. The attachment of PEG chains can sometimes induce conformational changes in the protein that affect its activity. | Characterize the structure of the PEGylated protein using techniques like circular dichroism to assess for significant conformational changes.[16] | |
| Difficulty in Purifying the Labeled Protein | Incomplete separation of labeled and unlabeled protein. The physicochemical properties of the labeled and unlabeled protein may be too similar for efficient separation by a single chromatographic method. | Employ a combination of purification techniques. For example, use SEC to remove excess PEG reagent followed by IEX to separate based on charge differences between the labeled and unlabeled protein.[] |
| Aggregation of the labeled protein. The PEGylated protein may be prone to aggregation, leading to poor recovery during purification. | Optimize the purification buffers to enhance the stability of the labeled protein. This may include adjusting the pH, ionic strength, or adding non-denaturing detergents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester
This protocol provides a general guideline for labeling a protein with a pre-activated this compound NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound NHS Ester Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]
-
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[13]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess unreacted this compound NHS ester and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[13]
-
-
Analysis:
-
Confirm the extent of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.[13]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound labeling reactions.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is typically 8.0-8.5.[7][8][12] |
| Molar Ratio (Label:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein.[13] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[6] |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer incubation times may be needed for less reactive proteins.[13] |
| Quenching Agent Conc. | 20 - 50 mM | Tris-HCl is a common quenching agent.[13] |
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for protein labeling with this compound NHS ester.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. medkoo.com [medkoo.com]
- 2. Amino PEG, mPEG-NH2 [nanocs.net]
- 3. Amino PEG, mPEG-NH2 [nanocs.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. benchchem.com [benchchem.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of m-PEG2-Amino Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of m-PEG2-Amino modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after modification with this compound?
Protein aggregation following PEGylation with this compound can be attributed to several factors:
-
Intermolecular Cross-linking: Although this compound is a heterobifunctional linker designed to minimize cross-linking, impurities in the PEG reagent or suboptimal reaction conditions can sometimes lead to the formation of protein-protein conjugates.
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.
-
Conformational Changes: The covalent attachment of the PEG chain can sometimes induce slight conformational changes in the protein, potentially exposing aggregation-prone regions.
-
Poor Reagent Quality: The presence of impurities in the this compound reagent could potentially contribute to side reactions and aggregation.
Q2: How can I detect and quantify the aggregation of my this compound modified protein?
Several analytical techniques are effective for detecting and quantifying protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[2][3][4][5][6]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.[7]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize high-molecular-weight species corresponding to covalent aggregates or cross-linked products.[8][9][10]
-
Turbidity Measurements: An increase in the turbidity of the protein solution, measured by UV-Vis spectrophotometry at a wavelength such as 340 nm, can indicate the formation of insoluble aggregates.
Q3: What strategies can I employ to prevent or minimize aggregation during and after this compound modification?
Preventing aggregation is key to a successful PEGylation experiment. Consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature. A lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction and storage buffers can significantly enhance protein stability.[11][12][13][14][15]
-
Control the Rate of Reaction: A slower, more controlled addition of the activated PEG reagent can favor intramolecular modification over intermolecular cross-linking.
-
Ensure High-Quality Reagents: Use high-purity this compound to minimize potential side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound modified proteins.
| Problem | Possible Causes | Recommended Solutions |
| Visible precipitation or cloudiness in the reaction mixture. | High protein concentration. Suboptimal pH or buffer conditions. Rapid addition of PEG reagent. | Test a range of lower protein concentrations. Screen different pH values and buffer systems. Consider adding stabilizing excipients (see Table 1). Add the this compound reagent stepwise in smaller aliquots over time. |
| SEC analysis shows a significant high-molecular-weight peak (aggregate). | Intermolecular cross-linking. Protein instability under reaction conditions. | Decrease the PEG:protein molar ratio. Optimize reaction temperature (try a lower temperature). Add stabilizing excipients like arginine or sucrose to the reaction buffer. |
| DLS results indicate a high polydispersity index (PDI) and the presence of large particles. | Formation of soluble aggregates. Presence of dust or other contaminants. | Optimize PEGylation and buffer conditions to minimize aggregate formation. Filter the sample through a 0.22 µm syringe filter before DLS analysis.[16] |
| SDS-PAGE shows high-molecular-weight bands that are not present in the unmodified protein sample. | Covalent cross-linking of protein molecules. | Reduce the molar excess of the this compound reagent. Ensure the reaction pH is optimal for selective modification of the intended amine groups. |
Data Presentation
Table 1: Common Stabilizing Excipients to Mitigate Protein Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[14] |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[17] |
| Glycerol | 10-20% (v/v) | Acts as a cryoprotectant and protein stabilizer.[18] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation.[14] |
| Glycine | 50-200 mM | Can help to solubilize proteins and reduce aggregation. |
Table 2: Effect of pH on Aggregation of a Model Protein after this compound Modification
| pH | % Monomer (by SEC) | % Aggregate (by SEC) | Mean Hydrodynamic Radius (by DLS) |
| 6.0 | 95% | 5% | 15 nm |
| 7.0 | 85% | 15% | 50 nm |
| 8.0 | 70% | 30% | 120 nm |
This is representative data and results may vary depending on the specific protein.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation:
-
Equilibrate the SEC column (e.g., a silica-based column with a pore size of ~300 Å) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).[3]
-
Ensure the system is free of air bubbles.
-
-
Sample Preparation:
-
Dilute the this compound modified protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Data Acquisition:
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Collect data for a sufficient duration to allow for the elution of all species.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare the this compound modified protein sample at a concentration of approximately 1 mg/mL in a buffer that has been filtered through a 0.22 µm filter.
-
Carefully pipette the sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform a series of measurements (e.g., 10-15 runs) to obtain a statistically significant result.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, mean hydrodynamic radius (Rh), and polydispersity index (PDI). A high PDI value (>0.2) suggests a heterogeneous sample, potentially with aggregates.
-
Protocol 3: SDS-PAGE for Visualizing Aggregates
-
Gel Preparation:
-
Prepare or use a pre-cast polyacrylamide gel with a suitable percentage to resolve the expected molecular weights of the monomer and potential aggregates (e.g., 4-12% gradient gel).
-
-
Sample Preparation:
-
Mix the this compound modified protein sample with a non-reducing Laemmli sample buffer. Do not heat the sample if non-covalent aggregates are of interest.
-
For analysis of covalent aggregates, the sample can be heated at 70-95°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a silver stain).
-
Destain the gel and visualize the protein bands. High-molecular-weight bands that are not present in the unmodified protein sample are indicative of aggregation.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound modified protein aggregation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 9. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Monitoring m-PEG2-Amino Reaction Kinetics
This guide provides researchers, scientists, and drug development professionals with essential information for monitoring and controlling PEGylation reactions involving amine-functionalized PEG linkers. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful and reproducible conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG2-Amino and what are its common reactions?
This compound is a hydrophilic PEG linker that contains a terminal amino group.[1] This primary amine group is nucleophilic and can react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, or with aldehydes and ketones to form Schiff bases which can be reduced to stable secondary amine linkages.[2][3][4] Due to its diamine nature, Amino-PEG2-Amine can also be used as a crosslinker.[2]
Q2: What are the primary methods for monitoring the kinetics of PEGylation reactions in real-time or near real-time?
Monitoring the progress of a PEGylation reaction is crucial for controlling the final product profile.[5] The most common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique.[6]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. As PEG chains are attached, the protein conjugate becomes larger and elutes earlier than the unmodified protein.[7] This allows for the quantification of remaining native protein and the distribution of PEGylated species (mono-, di-, poly-PEGylated).[8]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophilicity of proteins, leading to earlier elution times.
-
Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield surface charges on a protein, altering its interaction with the IEX column and allowing for separation from the native form.[9]
-
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the products.[10] This confirms the number of PEG molecules attached to the protein.[10]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A common laboratory technique that separates proteins by size. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as higher molecular weight bands compared to the unmodified protein.[11]
Q3: How can I quantify the final degree of PEGylation?
To get a valid characterization of the PEGylated conjugates, several analytical techniques should be applied.[12] After purifying the reaction mixture to remove unreacted PEG, you can quantify the extent of PEGylation by:
-
Mass Spectrometry: As mentioned, MS provides the exact mass increase, directly corresponding to the number of attached PEG molecules.[10]
-
HPLC Analysis: By integrating the peak areas from an SEC-HPLC or RP-HPLC chromatogram, you can determine the relative percentages of unmodified protein, mono-PEGylated, and poly-PEGylated species.
-
Colorimetric Assays: These assays can be used to estimate PEG concentration. For example, the barium-iodide assay forms a colored complex with PEG that can be measured spectrophotometrically.[10] Another method is to use trinitrobenzenesulfonic acid (TNBS) to quantify the remaining free amino groups after the reaction, which indirectly indicates the extent of PEGylation.[13]
Q4: What are the most common side reactions and impurities I should monitor?
The primary side reaction of concern is the hydrolysis of the activated PEG reagent (e.g., mPEG-NHS). This occurs when the reagent reacts with water in the buffer instead of the target amine group on the protein. This hydrolysis inactivates the PEG and reduces the yield of the desired conjugate.[14] It is also important to monitor for the formation of "PEGmers," which are heterogeneous mixtures of the protein with varying numbers of PEG chains attached.[9]
Troubleshooting Guide
Problem: Low or No Yield of PEGylated Product
| Possible Cause | Recommended Action & Explanation |
| Incorrect Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[8] For other chemistries, such as reacting with thiol groups, different pH ranges are required. Verify and adjust the pH of your reaction buffer. |
| Degraded/Inactive PEG Reagent | Activated PEG reagents are moisture-sensitive and can hydrolyze over time. Use fresh reagent or test the activity of your current stock. Store PEG reagents in a desiccator, under an inert atmosphere, and protected from light.[13] |
| Insufficient Molar Excess of PEG | The molar ratio of the PEG reagent to the protein is a critical parameter.[8] If the ratio is too low, the reaction may not go to completion. Increase the molar excess of the PEG reagent in increments to optimize the yield. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target protein for the activated PEG.[15] Use non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or HEPES. |
Problem: High Product Heterogeneity (Over-PEGylation)
| Possible Cause | Recommended Action & Explanation |
| High Molar Excess of PEG | A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.[16] Reduce the molar ratio of PEG to protein. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of poly-PEGylated species.[17] Monitor the reaction kinetics and quench the reaction once the desired level of mono-PEGylation is achieved.[15] |
| Non-Specific PEG Reagent | "First-generation" PEGylation often involves random conjugation to available sites (like lysine residues).[12] For more controlled results, consider "second-generation" site-specific PEGylation strategies, such as targeting free cysteine residues or using enzymatic approaches.[12][17] |
| High Reaction pH | Higher pH values (e.g., > 8.5) can increase the reactivity of amine groups, potentially leading to less specific and more extensive modification.[14] Consider running the reaction at a slightly lower pH within the optimal range. |
Data Presentation
Table 1: Comparison of Common Analytical Techniques for Monitoring PEGylation
| Technique | Principle | Advantages | Limitations |
| SEC-HPLC | Separation by hydrodynamic size.[7] | Excellent for resolving species with different numbers of PEG chains; good for kinetic monitoring.[16] | May not resolve positional isomers; requires column calibration. |
| RP-HPLC | Separation by hydrophobicity. | High resolution; can sometimes separate positional isomers. | Can be denaturing to some proteins; complex method development. |
| IEX-HPLC | Separation by surface charge.[9] | Sensitive to changes in surface properties upon PEGylation. | Not all PEGylations result in a significant charge change. |
| SDS-PAGE | Separation by apparent molecular weight.[11] | Simple, widely available, provides a quick visual assessment of the reaction progress. | Low resolution; not quantitative without densitometry; apparent MW can be misleading. |
| Mass Spectrometry | Measurement of mass-to-charge ratio.[10] | Provides exact molecular weight, confirming the degree of PEGylation unambiguously.[10] | Not typically used for real-time monitoring; requires specialized equipment. |
| Colorimetric Assays | Chemical reaction leading to a colored product.[10] | Simple, uses common lab equipment.[6] | Can be sensitive to interference from proteins and other buffer components.[6] |
Experimental Protocols
Protocol: Monitoring Amine-Reactive PEGylation by SEC-HPLC
This protocol outlines a general method for monitoring the reaction between an amine-containing protein and an N-hydroxysuccinimide (NHS)-activated PEG.
1. Materials and Reagents:
-
Protein solution in a suitable non-amine buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
mPEG-NHS reagent.
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 7.5).[18]
-
SEC-HPLC system with a UV detector (280 nm for proteins).
-
Appropriate SEC column (e.g., MAbPac SEC-1).[18]
-
Mobile Phase: A buffer suitable for the protein and column (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
2. Reaction Setup:
-
Bring the protein solution to the desired reaction temperature (typically 4°C to room temperature).
-
Dissolve the mPEG-NHS reagent in a small amount of anhydrous solvent (like DMSO) immediately before use and then dilute it into the reaction buffer.[18]
-
Initiate the reaction by adding the desired molar excess of the mPEG-NHS solution to the stirred protein solution. Note the exact start time (t=0).
3. Online Reaction Monitoring:
-
At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding the quenching solution (e.g., add 10 µL of 1 M Tris-HCl to a 100 µL aliquot) to consume any unreacted mPEG-NHS.[18]
-
Inject the quenched sample onto the SEC-HPLC system.
4. Data Analysis:
-
Acquire the chromatogram at 280 nm.
-
Identify the peaks corresponding to the PEGylated protein conjugate(s), the unmodified (native) protein, and any aggregates. The PEGylated protein will have a shorter retention time than the native protein.
-
Integrate the area of each peak.
-
Calculate the percentage of native protein remaining and the percentage of each PEGylated species at each time point to determine the reaction kinetics.
Visualizations
Caption: A typical experimental workflow for initiating, monitoring, and terminating a protein PEGylation reaction.
Caption: A decision tree outlining common issues in PEGylation and their potential solutions.
Caption: Diagram showing the desired conjugation pathway versus a common side reaction.
References
- 1. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 2. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino PEG, mPEG-NH2 [nanocs.net]
- 5. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. broadpharm.com [broadpharm.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of PEGylated Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted m-PEG2-Amine from the final product following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted m-PEG2-Amine from my final product?
A1: Removing unreacted m-PEG2-Amine is critical for obtaining a pure sample of your PEGylated product. Excess PEG reagents can interfere with downstream applications and analyses, making it difficult to accurately characterize the final product. Furthermore, for therapeutic applications, a high degree of purity is required to avoid potential side effects and to ensure product safety and efficacy.
Q2: What are the primary methods for removing small, unreacted PEG reagents like m-PEG2-Amine?
A2: The most effective methods for removing small, unreacted PEG reagents are based on size and physicochemical differences between the PEGylated product and the excess PEG. The most common techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius). It is highly efficient at removing low molecular weight by-products like unreacted m-PEG2-Amine.[][2]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate the PEGylated product from the unreacted, charged protein and potentially from the unreacted PEG, depending on the buffer conditions.[][2]
-
Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. While less common for this specific purpose, it can be a useful secondary purification step.[][4]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal purification method depends on several factors, including the size of your target molecule, the scale of your reaction, and the desired level of purity. The table below provides a comparison of the most common methods.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution for separating large products from small unreacted PEG.[][2] | Can be time-consuming for large sample volumes. Potential for product dilution. |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | High capacity and resolution. Can separate based on the degree of PEGylation.[][2] | Effectiveness can be reduced if PEGylation shields the protein's charge.[2] |
| Dialysis / Ultrafiltration | Separation using a semi-permeable membrane based on molecular weight. | Simple, cost-effective, and suitable for buffer exchange. | May not completely remove all unreacted PEG.[2] Risk of product loss due to membrane binding. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be a good polishing step after IEX.[][4] | Lower capacity and resolution compared to IEX and SEC.[] PEGs can sometimes bind to the media.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted m-PEG2-Amine remains after purification. | Inefficient Dialysis: Dialysis time is too short or the buffer volume is insufficient. | Increase the dialysis duration and use a significantly larger volume of fresh buffer for exchanges (e.g., 100x the sample volume).[3] |
| Poor SEC Resolution: The column pore size or length is not optimal. | Use a longer column or one with a smaller pore size to enhance separation between your product and the small unreacted PEG.[3] | |
| The PEGylated product appears aggregated after purification. | Harsh Purification Conditions: High pressure during SEC or suboptimal buffer conditions. | Reduce the flow rate in SEC to lower the pressure. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability. Consider performing purification at a lower temperature (e.g., 4°C).[3] |
| Low yield of the purified PEGylated product. | Non-specific binding: The product may be binding to the chromatography column or membrane. | For SEC, try adding modifiers like arginine to the mobile phase to reduce non-specific interactions.[3] For dialysis, ensure the MWCO of the membrane is appropriate to retain your product. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the small m-PEG2-Amine (MW ~119.16 g/mol ).
-
Equilibration: Equilibrate the SEC column with a suitable buffer that ensures the stability of your PEGylated product. A common choice is a phosphate-buffered saline (PBS) solution.
-
Sample Loading: Load your reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant, slow flow rate to improve resolution.[3]
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated product will elute first, followed by the smaller, unreacted m-PEG2-Amine.
-
Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, UV-Vis spectroscopy) to identify the fractions containing your purified product.
Protocol 2: Dialysis
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the m-PEG2-Amine (~119.16 g/mol ) but substantially smaller than your PEGylated product. For example, a 10 kDa MWCO membrane is often a good starting point for protein purification.
-
Sample Preparation: Place your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of a suitable buffer (at least 100 times the sample volume).[3] Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer several times over a period of 24-48 hours to ensure the complete removal of the unreacted m-PEG2-Amine.
-
Sample Recovery: Recover the purified sample from the dialysis tubing/cassette.
Visualizations
Caption: A workflow diagram illustrating the general steps for purifying a PEGylated product.
Caption: A troubleshooting flowchart for addressing the presence of unreacted PEG after purification.
References
Validation & Comparative
Mass Spectrometry for the Characterization of m-PEG2-Amino Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. For discrete PEG linkers like m-PEG2-Amino, which possesses a defined molecular weight, precise characterization of the resulting conjugate is critical for ensuring product quality, efficacy, and safety. Mass spectrometry stands as an indispensable tool for this purpose, offering unparalleled accuracy in molecular weight determination. This guide provides an objective comparison of the two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the characterization of this compound conjugates, supported by experimental protocols and data.
Quantitative Performance Comparison
The choice between MALDI-TOF and ESI-Mass Spectrometry (ESI-MS) hinges on the specific analytical requirements, including the nature of the conjugate, the desired level of structural detail, and throughput needs. Below is a summary of key quantitative performance metrics for high-resolution mass spectrometers.
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Ionization Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Primarily forms singly charged ions. | Formation of highly charged droplets in a strong electric field, followed by solvent evaporation to yield gas-phase ions. Often produces multiply charged ions. |
| Typical Mass Accuracy | 1-10 ppm with internal calibration.[1] | < 3 ppm with internal calibration.[2] |
| Resolving Power | > 10,000 (FWHM).[1] Modern instruments can exceed 50,000.[3] | Up to 100,000 (FWHM) or higher in Orbitrap analyzers.[4] |
| Sensitivity | Attomole to femtomole range.[1] | Femtomole to picomole range. |
| Throughput | High; suitable for rapid screening of multiple samples.[5] | Lower; often coupled with liquid chromatography (LC) for sample introduction.[5] |
| Sample Complexity | More tolerant to salts and buffers.[6] | Requires cleaner samples; salts and detergents can suppress ionization.[6] |
| Fragmentation | Minimal fragmentation, providing clear molecular weight information. In-source decay can be used for structural elucidation.[7] | "Soft" ionization with minimal fragmentation. Tandem MS (MS/MS) is readily used for detailed structural analysis. |
| Key Advantage for this compound Conjugates | Simplicity of spectra (predominantly singly charged ions) and high throughput. | High mass accuracy, high resolution, and ease of coupling with LC for separation of complex mixtures.[8] |
Experimental Protocols
The following are detailed methodologies for the characterization of a hypothetical small molecule (approx. 500 Da) conjugated to this compound.
MALDI-TOF Mass Spectrometry Protocol
This protocol is optimized for obtaining the accurate mass of the conjugate.
1. Sample Preparation:
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µM.[9]
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[9]
-
Cationizing Agent (Optional but Recommended for PEGs): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in ethanol.[10]
2. Target Plate Spotting (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and cationizing agent in a 1:10:1 (v/v/v) ratio.[10]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[10]
-
Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.[11]
3. Instrumental Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode is often used for higher resolution and mass accuracy.[6]
-
Laser: A nitrogen laser (337 nm) is typically used. The laser intensity should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.[12]
-
Mass Range: Set the mass range to encompass the expected molecular weight of the conjugate (e.g., m/z 500-1000).
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights close to that of the analyte.[1]
4. Data Analysis:
-
The primary ion observed will likely be the sodiated adduct [M+Na]+. Protonated [M+H]+ and potassiated [M+K]+ adducts may also be present.[6]
-
Determine the monoisotopic mass of the most abundant peak and compare it to the theoretical mass of the this compound conjugate.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) Protocol
This protocol is ideal for analyzing reaction mixtures, assessing purity, and obtaining high-resolution mass data.
1. Sample Preparation:
-
Dissolve the this compound conjugate in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[13]
-
If the sample contains non-volatile salts, a buffer exchange to a volatile buffer like ammonium acetate may be necessary.[8]
-
Centrifuge the sample to remove any particulates before injection.
2. Liquid Chromatography Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecules.[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. For example, 5-95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Parameters:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1500.
4. Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the conjugate.
-
The spectrum may show a protonated molecule [M+H]+ as the base peak, along with other adducts.
-
For multiply charged species, deconvolution of the spectrum will be necessary to determine the zero-charge mass.[8]
-
The high mass accuracy of the instrument can be used to confirm the elemental composition of the conjugate.[2]
Visualization of Analytical Workflow and Decision Making
The selection of the appropriate mass spectrometry technique is a critical decision in the analytical workflow. The following diagrams illustrate a general experimental workflow and a decision tree to guide this choice.
References
- 1. diva-portal.org [diva-portal.org]
- 2. enovatia.com [enovatia.com]
- 3. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. bath.ac.uk [bath.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating m-PEG2-Amino Conjugation: NMR, MS, HPLC, and FTIR
For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-amine (m-PEG2-Amino) to a target molecule is a critical step that demands rigorous validation. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR). We will delve into their principles, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate validation strategy.
At a Glance: Comparison of Key Performance Metrics
The choice of analytical technique for validating this compound conjugation often depends on the specific requirements of the study, including the nature of the conjugate, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, MS, HPLC, and FTIR for this application.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Primary Information | Detailed structural information, confirmation of covalent bond formation, and quantification of conjugation efficiency. | Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities. | Separation and quantification of the conjugate from unreacted starting materials and byproducts. | Identification of functional groups and confirmation of changes upon conjugation. |
| Sample Requirements | ~1-10 mg, soluble in deuterated solvent. | Micrograms to milligrams, depending on the ionization technique. | Micrograms to milligrams, soluble in the mobile phase. | Milligrams, can be solid or liquid. |
| Resolution | High for structural details, but can be limited for large, polydisperse PEGs. | High mass resolution, capable of distinguishing species with small mass differences. | High separation resolution for complex mixtures. | Lower resolution, provides information on functional groups rather than detailed structure. |
| Sensitivity | Moderate. | High, with detection limits in the femtomole to picomole range.[1] | High, with various sensitive detectors available (UV, ELSD, CAD).[2][] | Moderate to low. |
| Quantitative Analysis | Yes, by comparing the integration of specific proton signals.[4] | Can be quantitative with appropriate standards and methods. | Yes, highly accurate and reproducible for quantification.[] | Can be semi-quantitative. |
| Key Advantage | Provides unambiguous structural confirmation of the covalent linkage. | High sensitivity and ability to analyze complex mixtures and large molecules. | Excellent for purity assessment and quantification of reaction components. | Fast, simple, and non-destructive. |
| Key Limitation | Lower sensitivity compared to MS; spectra of large conjugates can be complex. | Can be destructive to the sample; interpretation of spectra for polydisperse PEGs can be challenging. | Does not provide direct structural information. | Provides limited structural detail compared to NMR and MS. |
In-Depth Analysis of Validation Techniques
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for the unambiguous confirmation of this compound conjugation.[4][5] By analyzing the chemical shifts and integration of proton signals, researchers can verify the formation of the new covalent bond and quantify the degree of conjugation.
Experimental Workflow for NMR Validation
Caption: Workflow for NMR validation of this compound conjugation.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5 mg of the purified this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the conjugate.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that has a distinct, non-overlapping signal (e.g., trimethylsilyl propionate for aqueous samples).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).[4][5] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Identify the characteristic signals of the m-PEG backbone, which typically appear as a large peak around 3.6 ppm.[6]
-
Identify the methoxy protons (-OCH₃) of the m-PEG group, usually a singlet around 3.38 ppm.[4]
-
Look for the appearance of new signals or shifts in existing signals of the target molecule at the conjugation site. For example, the methylene protons adjacent to the newly formed amide bond will have a characteristic chemical shift.
-
-
Quantification: Determine the conjugation efficiency by comparing the integration of a characteristic proton signal from the conjugated this compound moiety to a well-resolved, non-overlapping proton signal from the target molecule.[4]
Mass Spectrometry: High Sensitivity for Molecular Weight Determination
Mass spectrometry is an indispensable technique for confirming the successful conjugation of this compound by providing the precise molecular weight of the conjugate.[7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.[7][8]
Comparison of Validation Techniques
Caption: Comparison of analytical techniques for conjugation validation.
Experimental Protocol for MALDI-TOF MS Analysis:
-
Matrix Selection: Choose an appropriate matrix for the analyte. For PEGylated molecules, α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid are common choices.[9]
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Dissolve the this compound conjugate in a compatible solvent at a concentration of approximately 0.1 mg/mL.
-
Mix the analyte solution with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.[9]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The instrument should be calibrated using standards of known molecular weights.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, centered around the average molecular weight of the conjugate. The mass difference between the unreacted molecule and the conjugate should correspond to the mass of the this compound moiety.
HPLC: The Workhorse for Purity and Quantification
HPLC is a robust and widely used technique for separating the desired conjugate from unreacted starting materials, byproducts, and other impurities.[] When coupled with appropriate detectors like UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), HPLC provides excellent quantitative data.[2][]
Logical Relationship of Data Interpretation
Caption: Logical flow for interpreting data from multiple techniques.
Experimental Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:
-
Column Selection: A C18 column is a common starting point for the separation of PEGylated molecules.[10] The choice of column chemistry (e.g., C8, C4, Phenyl-Hexyl) can be optimized to improve resolution.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min for a standard analytical column.
-
Gradient: A linear gradient from a low to a high percentage of the organic solvent is often used to elute components with varying polarities.
-
Detection:
-
UV: If the target molecule has a chromophore, UV detection is a straightforward option.
-
ELSD/CAD: For molecules lacking a strong chromophore, ELSD or CAD are universal detectors that respond to non-volatile analytes.[2][]
-
-
-
Data Analysis: The resulting chromatogram will show separate peaks for the unreacted starting materials, the desired conjugate, and any byproducts. The area under each peak can be used to determine the purity of the conjugate and quantify the different components in the mixture.
FTIR Spectroscopy: A Quick Check for Functional Group Changes
FTIR is a rapid and non-destructive technique that can provide qualitative evidence of successful conjugation by identifying changes in the characteristic vibrational frequencies of functional groups.[11][12]
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., mixed with KBr and pressed into a pellet) or as a thin film on a suitable substrate. For liquid samples, attenuated total reflectance (ATR)-FTIR is a convenient method.
-
Data Acquisition: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Spectral Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials (this compound and the target molecule).
-
Look for the appearance of new peaks or the disappearance or shifting of existing peaks that are characteristic of the newly formed bond (e.g., the amide I and amide II bands for an amide linkage).
-
The characteristic C-O-C stretching vibration of the PEG backbone is typically observed around 1100 cm⁻¹.[13][14]
-
Conclusion
Validating the successful conjugation of this compound is a multifaceted process that often benefits from the complementary information provided by several analytical techniques. While NMR spectroscopy offers unparalleled structural detail, MS provides high sensitivity for molecular weight determination. HPLC is the method of choice for assessing purity and quantifying reaction components, and FTIR offers a quick and simple way to confirm functional group transformations. By understanding the strengths and limitations of each technique and employing them strategically, researchers can confidently and accurately characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications.
References
- 1. Poly(ethylene glycol) limits of detection using internal matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG2-Amino and m-PEG4-Amino in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant in the design of effective drug delivery systems. Among the various options, short-chain polyethylene glycol (PEG) linkers, such as m-PEG2-Amino and m-PEG4-Amino, have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of therapeutic conjugates. This guide provides an objective comparison of these two discrete PEG linkers, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their drug development pipelines.
Introduction to m-PEG-Amino Linkers
Methoxy-polyethylene glycol-amine (m-PEG-Amine) linkers are heterobifunctional molecules featuring a methoxy-terminated PEG chain and a terminal primary amine group. The amine functionality allows for covalent conjugation to various moieties, including drugs, targeting ligands, and nanoparticles, through reactions with carboxylic acids, activated esters, or aldehydes. The PEG component enhances the hydrophilicity of the resulting conjugate, which can lead to improved solubility, stability, and pharmacokinetic profiles.
The fundamental difference between this compound and m-PEG4-Amino lies in the length of the polyethylene glycol chain, with "2" and "4" denoting the number of ethylene glycol repeating units. This seemingly minor structural variation can have a significant impact on the performance of the final drug conjugate.
Structural and Physicochemical Properties
A clear understanding of the structural and physicochemical differences between this compound and m-PEG4-Amino is foundational to predicting their behavior in a drug delivery context.
| Property | This compound | m-PEG4-Amino | Reference |
| Chemical Formula | C5H13NO2 | C9H21NO4 | N/A |
| Molecular Weight | 119.16 g/mol | 207.27 g/mol | N/A |
| Number of PEG units | 2 | 4 | N/A |
| Spacer Arm Length | ~10.5 Å | ~17.7 Å | N/A |
| LogP (predicted) | -0.6 | -0.9 | N/A |
| Aqueous Solubility | High | High | N/A |
Note: Spacer arm lengths are estimations and can vary based on conformational changes. LogP values are predicted and indicate high hydrophilicity for both molecules.
Comparative Performance in Drug Delivery
Impact on Pharmacokinetics and Biodistribution
The length of the PEG linker can influence the hydrodynamic radius of the drug conjugate, which in turn affects its circulation half-life and biodistribution.
| Parameter | Expected Effect of this compound | Expected Effect of m-PEG4-Amino | Rationale |
| Plasma Half-life (t1/2) | Shorter | Longer | A longer PEG chain generally leads to a larger hydrodynamic volume, reducing renal clearance and prolonging circulation time. |
| Tissue Accumulation | Potentially higher in tissues with fenestrated endothelium | May exhibit enhanced tumor accumulation (EPR effect) | Longer circulation can lead to greater accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect. |
| Immunogenicity | Lower | Potentially slightly higher | While both are considered low, longer PEG chains could have a marginally higher potential for eliciting an anti-PEG antibody response. |
Influence on Drug Conjugate Stability and Activity
The linker's length can impact the stability of the drug conjugate and the biological activity of the payload.
| Parameter | Expected Effect of this compound | Expected Effect of m-PEG4-Amino | Rationale |
| Enzymatic Stability | May be more susceptible to enzymatic cleavage | May offer better steric hindrance against enzymatic degradation | The longer PEG4 chain can provide a more effective shield for the linkage between the drug and the linker. |
| Target Binding Affinity | Less likely to cause steric hindrance | May cause steric hindrance for some targets | The shorter PEG2 linker provides less spatial separation, which could be advantageous or disadvantageous depending on the target and payload. |
| Drug Release Profile | Potentially faster release for cleavable linkers | Potentially slower release for cleavable linkers | The longer PEG chain might sterically hinder the access of cleaving agents (e.g., enzymes) to the cleavable bond. |
Experimental Protocols
To aid in the empirical evaluation of these linkers, the following are detailed methodologies for key experiments.
Synthesis of Drug-PEG Conjugates
This protocol describes a general method for conjugating a carboxylic acid-containing drug to m-PEG-Amino linkers.
A Head-to-Head Comparison of m-PEG2-Amine and SMCC Linkers for Antibody Conjugation
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and safety profile. This guide provides an in-depth, objective comparison of two commonly employed but chemically distinct linkers: m-PEG2-Amine and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis, tailored for researchers, scientists, and drug development professionals, is supported by a summary of experimental data and detailed methodologies to inform the rational design of antibody conjugates.
Executive Summary
The selection of a linker for antibody conjugation hinges on the desired properties of the final bioconjugate. SMCC is a well-established, non-cleavable, heterobifunctional linker that provides a stable thioether bond, minimizing premature drug release. Its hydrophobicity, however, can sometimes lead to aggregation, particularly with hydrophobic payloads. In contrast, m-PEG2-Amine, a short, hydrophilic, amine-terminated polyethylene glycol (PEG) linker, offers increased hydrophilicity to the conjugate, which can enhance solubility and potentially reduce aggregation. While longer PEG chains are known to prolong circulation half-life, they may also decrease cytotoxic potency. The short PEG2 moiety in m-PEG2-Amine represents a strategy to introduce hydrophilicity without the significant steric hindrance or potential for reduced efficacy associated with longer PEG chains. This guide will delve into the chemical properties, reaction mechanisms, and performance characteristics of each linker to provide a comprehensive framework for selection.
Chemical Structures and Reaction Mechanisms
m-PEG2-Amine is a monofunctional linker containing a terminal primary amine and a short, two-unit ethylene glycol chain. Its primary mode of conjugation to an antibody or payload is through its amine group, which can react with activated esters (like NHS esters), carboxylic acids (in the presence of a carbodiimide activator), or aldehydes/ketones.
SMCC is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. The maleimide group then reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a payload or a reduced antibody, to form a stable thioether bond.
Below is a DOT script illustrating the chemical structures of m-PEG2-Amine and SMCC.
Caption: Chemical structures of m-PEG2-Amine and SMCC linkers.
Performance Comparison: m-PEG2-Amine vs. SMCC
The choice between m-PEG2-Amine and SMCC will depend on the specific application and the desired characteristics of the final antibody conjugate. The following table summarizes key performance parameters based on available data.
| Parameter | m-PEG2-Amine | SMCC | References |
| Reactive Groups | Primary Amine (-NH₂) | NHS Ester, Maleimide | [1][2][3] |
| Target Functional Groups | Activated Esters, Carboxylic Acids, Aldehydes/Ketones | Primary Amines (e.g., Lysine), Sulfhydryls (e.g., Cysteine) | [1][2][4] |
| Bond Formed | Amide, Imine (reducible to Amine) | Amide, Thioether | [1][4] |
| Cleavability | Non-cleavable | Non-cleavable | [5][6] |
| Solubility | Hydrophilic | Hydrophobic | [7][] |
| Conjugate Stability | High (stable amide bond) | High (stable amide and thioether bonds) | [6][7] |
| Impact on Half-life | Minimal (short PEG chain) | Generally no direct impact | [7] |
| Potential for Aggregation | Reduced, especially with hydrophobic payloads | Can increase with hydrophobic payloads | [7] |
| Immunogenicity | Low potential for anti-PEG antibodies with short PEG chains | Generally low immunogenicity | [5][9][10] |
| Control over Conjugation | Site-specificity depends on the location of the reactive partner | Two-step reaction allows for controlled conjugation | [4][6] |
Experimental Data Summary
A key study comparing a non-PEGylated linker (SMCC) with PEGylated linkers in a miniaturized antibody-drug conjugate model (Affibody-MMAE) provides valuable insights. While this study used longer PEG chains (PEG4k and PEG10k), the trends observed are informative for understanding the potential effects of PEGylation.
| Conjugate | Linker | In Vitro Cytotoxicity (IC50) Reduction (fold-change vs. SMCC) | Circulation Half-life Extension (fold-change vs. SMCC) |
| ZHER2-SMCC-MMAE | SMCC | 1 | 1 |
| ZHER2-PEG4K-MMAE | PEG4k | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE | PEG10k | 22 | 11.2 |
| Data adapted from a study on a miniaturized ADC model.[7] |
This data suggests that while PEGylation can significantly increase the circulation half-life of a conjugate, it may also lead to a decrease in in vitro cytotoxicity.[7] The shorter m-PEG2-Amine linker is expected to have a less pronounced effect on both parameters compared to the longer PEG chains used in this study.
Experimental Protocols
Antibody Conjugation using SMCC Linker (Two-Step Protocol)
This protocol describes the conjugation of a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.
Workflow Diagram:
Caption: Workflow for a two-step antibody conjugation using an SMCC linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous DMSO
-
Thiol-containing payload
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
-
Reaction buffers
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with a non-amine-containing buffer like PBS.
-
SMCC Activation of Antibody:
-
Dissolve SMCC in anhydrous DMSO to a stock concentration (e.g., 10 mM).
-
Add a molar excess of the SMCC solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS.
-
-
Conjugation to Thiol-Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching reagent like L-cysteine to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) to remove unreacted payload and quenching reagent.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, antigen binding, and functional activity.
-
Antibody Conjugation using m-PEG2-Amine and an NHS-ester Payload
This protocol outlines the conjugation of an NHS-ester activated payload to an antibody that has been modified to present a primary amine via an m-PEG2-Amine linker.
Workflow Diagram:
Caption: General workflow for antibody conjugation using an m-PEG2-Amine linker.
Materials:
-
Antibody with a suitable reactive group for m-PEG2-Amine attachment
-
m-PEG2-Amine
-
NHS-ester activated payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching reagent (e.g., Tris-HCl, glycine)
-
Purification columns
Procedure:
-
Preparation of Amine-Functionalized Antibody:
-
If the antibody does not have a suitable site for direct attachment of the payload via the m-PEG2-Amine, it may first need to be modified. This could involve introducing a carboxylic acid or other reactive group.
-
React the modified antibody with m-PEG2-Amine to introduce a terminal primary amine.
-
Purify the amine-functionalized antibody to remove excess m-PEG2-Amine.
-
-
Conjugation to NHS-Ester Payload:
-
Dissolve the NHS-ester activated payload in anhydrous DMSO.
-
Add the payload solution to the amine-functionalized antibody in a buffer with a pH of 7.2-8.5.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding an amine-containing buffer like Tris or glycine to consume any unreacted NHS esters.
-
-
Purification and Characterization:
-
Purify the ADC to remove unreacted payload and quenched byproducts.
-
Characterize the final conjugate as described for the SMCC protocol.
-
Conclusion
Both m-PEG2-Amine and SMCC are valuable tools in the bioconjugation toolbox. SMCC offers a robust and well-characterized method for creating highly stable, non-cleavable antibody conjugates, as exemplified by its use in FDA-approved ADCs.[6] Its main drawback is its hydrophobicity, which can be problematic for certain payloads. m-PEG2-Amine provides a means to introduce a short, hydrophilic spacer, which can improve the solubility and reduce the potential for aggregation of the final conjugate.[7][] The choice between these linkers should be guided by the specific properties of the antibody and payload, as well as the desired in vivo performance of the conjugate. Careful consideration of the trade-offs between stability, hydrophilicity, and potential effects on biological activity is paramount for the successful development of novel antibody-based therapeutics.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of m-PEG2-Amino Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. Among the various PEGylating agents, those with terminal amine groups, such as m-PEG2-Amino, offer a versatile approach for protein modification. This guide provides an objective comparison of protein modification techniques, with a focus on assessing the biological activity of proteins modified with amine-reactive PEGs, supported by experimental data and detailed protocols.
Comparison of Protein Modification Techniques on Biological Activity
The choice of modification strategy can significantly impact the biological activity of a protein. While direct comparative data for this compound against all other methods is not always available in a single study, we can synthesize findings from various studies to provide a comparative overview. The following table summarizes the biological activity of proteins modified with different PEGylation strategies and other modification techniques.
| Protein/Peptide | Modification Method | Linker Chemistry | Key Biological Activity Metric | % Retained Activity (approx.) | Reference |
| Interferon-α2a | Site-specific PEGylation | N-terminal reductive amination | Antiviral activity (in vitro) | 7% (with 40 kDa branched PEG) | [1] |
| TNF-α (lysine-deficient) | Random PEGylation | NHS ester | Antitumor activity (in vivo) | 82% (with 5 kDa linear PEG) | [2] |
| TNF-α (lysine-deficient) | Random PEGylation | NHS ester | Antitumor activity (in vivo) | 58% (with 20 kDa linear PEG) | [2] |
| Sweet Potato β-Amylase | Thiol-reactive PEGylation | Maleimide | Specific enzyme activity | 124% (with 5 kDa mPEG-maleimide) | [3] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | N-terminal PEGylation | Aldehyde | Cell proliferation (NFS-60 cells) | Not directly quantified, but showed improved in vivo efficacy | [4][5] |
| Epidermal Growth Factor (EGF) | Random PEGylation | NHS ester | Cell proliferation | Site-dependent, N-terminal modification showed highest activity | [6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of the biological activity of modified proteins. Below are examples of widely used assays.
Cell-Based Proliferation Assay for PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
This protocol is adapted from studies using the G-CSF-dependent NFS-60 cell line to determine the biological activity of PEGylated G-CSF[4][5].
1. Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and G-CSF
-
PEGylated G-CSF standard and test samples
-
96-well cell culture plates
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Microplate reader
2. Procedure:
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and a maintenance concentration of G-CSF.
-
Prior to the assay, wash the cells to remove any residual G-CSF.
-
Seed the cells in a 96-well plate at an optimized concentration (e.g., 7 x 10^5 cells/mL)[5].
-
Prepare serial dilutions of the PEGylated G-CSF standard and test samples in the assay medium.
-
Add the diluted standards and samples to the wells containing the cells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours[5].
-
Following incubation, add WST-8 reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the biological activity of the test samples by comparing their dose-response curves to that of the standard.
Enzyme Kinetics Assay for a PEGylated Enzyme
This protocol provides a general framework for assessing the kinetic parameters of a PEGylated enzyme compared to its unmodified counterpart[3][7].
1. Materials:
-
Native and PEGylated enzyme solutions of known concentrations
-
Substrate solution
-
Reaction buffer at optimal pH
-
Spectrophotometer or other appropriate detection instrument
-
Temperature-controlled cuvette holder
2. Procedure:
-
Prepare a series of substrate concentrations in the reaction buffer.
-
Equilibrate the spectrophotometer and the substrate solutions to the desired reaction temperature.
-
Initiate the reaction by adding a small, known amount of the enzyme (either native or PEGylated) to the substrate solution in the cuvette.
-
Continuously monitor the change in absorbance (or other signal) over time to determine the initial reaction velocity (v₀).
-
Repeat steps 3 and 4 for each substrate concentration.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
-
Compare the Vmax and Km values of the PEGylated enzyme to those of the native enzyme to assess the impact of PEGylation on its catalytic efficiency.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz DOT scripts for generating such visualizations.
Caption: Workflow for assessing the biological activity of this compound modified proteins.
Caption: Potential impact of PEGylation on a typical cytokine signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A sensitive WST-8-based bioassay for PEGylated granulocyte colony stimulating factor using the NFS-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DSpace at KOASAS: Preparation and characterization of mono-PEGylated epidermal growth factor: Evaluation of in vitro biologic activity [koasas.kaist.ac.kr]
- 7. Measuring PETase enzyme kinetics by single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying m-PEG2-Amine on Surfaces: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals working with PEGylated surfaces, accurate quantification of surface-bound molecules like methoxy-poly(ethylene glycol)-amine (m-PEG2-Amine) is critical for ensuring consistency, efficacy, and safety. This guide provides an objective comparison of common analytical methods for quantifying m-PEG2-Amine on various surfaces, supported by experimental data and detailed protocols.
Comparative Overview of Analytical Techniques
A variety of methods exist for the quantification of amine groups on surfaces, each with its own set of advantages and limitations in terms of sensitivity, complexity, and the type of information it provides. The choice of technique often depends on the specific research question, the nature of the substrate, and the available instrumentation.
| Analytical Method | Principle | Typical Substrates | Detection Limit/Range | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the top 1-10 nm of a surface. The nitrogen (N) signal is used to quantify amine groups. | Silicon, Gold, Titanium, Polymers | Surface coverage dependent; reliable for higher coverages | Provides elemental and chemical state information; non-destructive.[1][2][3][4] | Requires high vacuum; may not be sensitive enough for very low surface coverages.[1] |
| Colorimetric Assays (Ninhydrin, 4-NBA) | Chemical reaction between the amine group and a reagent (e.g., ninhydrin) produces a colored product, which is quantified by UV-Vis spectroscopy. | Silica nanoparticles, functionalized polymers | Ninhydrin: ~0.8 µmol/g, 4-NBA: ~1.2 µmol/g[1] | Simple, cost-effective, and suitable for routine analysis.[1][2] | Indirect method; steric hindrance can affect reagent accessibility to surface amines.[1] |
| Fluorescence-Based Assays (Fluorescamine, FITC) | Reaction of a non-fluorescent reagent (e.g., fluorescamine) with primary amines yields a fluorescent product. Quantification is done using a fluorometer. | Gold nanostructures, biomolecules | Picomolar sensitivity[5] | High sensitivity and specificity for primary amines.[5][6] | Requires a fluorescent label; potential for quenching on certain surfaces.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state ¹H NMR: Quantifies total amine content after dissolving the functionalized substrate. Solid-state ¹⁹F NMR: Quantifies surface amines after labeling with a fluorine-containing probe. | Silica nanoparticles | Solution ¹H NMR: ~10 µmol/g[1] | Provides structural information and can distinguish between different amine species.[1][7] | Lower sensitivity for solution NMR; solid-state NMR requires specialized equipment and labeling.[1] |
| Quartz Crystal Microbalance (QCM) | Measures changes in the resonance frequency of a quartz crystal as mass is adsorbed onto its surface. | Gold, modified surfaces | Sub-nanogram sensitivity[8] | Real-time, label-free detection of binding events.[9][10] | Indirect measurement of mass; sensitive to changes in viscosity and temperature.[10] |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational spectroscopy that provides a highly enhanced Raman signal of molecules adsorbed on rough metal surfaces. | Gold, Silver | Can approach single-molecule detection[11][12] | Extremely high sensitivity and provides a molecular fingerprint of the analyte.[13][14] | Requires a plasmonically active substrate; signal can be complex to interpret. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental composition of the m-PEG2-Amine modified surface and quantify the relative amount of amine.
Methodology:
-
Sample Preparation: The m-PEG2-Amine modified substrate is carefully mounted on an XPS sample holder.
-
Instrumentation: An XPS instrument equipped with a monochromatic Al Kα X-ray source is used.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans are then obtained for the C 1s, O 1s, N 1s, and the primary substrate elements (e.g., Si 2p for silica, Au 4f for gold).
-
-
Data Analysis:
-
The high-resolution N 1s peak is used to confirm the presence of amine groups.
-
The atomic concentrations of the elements are calculated from the peak areas and their respective sensitivity factors.
-
The ratio of nitrogen to a substrate element (e.g., N/Si or N/Au) is used as a measure of the relative surface coverage of m-PEG2-Amine.[1] This ratio can be compared across different samples to assess the efficiency of surface modification.
-
Fluorescamine-Based Fluorescence Assay
Objective: To quantify the number of accessible primary amine groups on a surface. This protocol describes a method for quantifying unreacted HS-PEG-NH2 in solution after incubation with gold nanostructures, which indirectly quantifies the amount bound to the surface.[5]
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of m-PEG2-Amine with known concentrations in a suitable buffer (e.g., phosphate buffer, pH 10).
-
To 3 mL of each standard solution, add 0.25 mL of a 2 µM fluorescamine solution in acetone.
-
After 15 minutes of incubation, record the fluorescence emission spectra (excitation ≈ 390 nm, emission ≈ 480 nm).
-
Plot the fluorescence intensity at 480 nm against the concentration of m-PEG2-Amine to generate a calibration curve.[5][6]
-
-
Sample Measurement:
-
Incubate the surface to be functionalized with a known concentration of m-PEG2-Amine solution.
-
After the reaction, carefully collect the supernatant containing the unreacted m-PEG2-Amine.
-
Treat an aliquot of the supernatant with the fluorescamine solution as described for the standards.
-
Measure the fluorescence intensity and use the calibration curve to determine the concentration of unreacted m-PEG2-Amine.
-
-
Calculation:
-
The amount of m-PEG2-Amine bound to the surface is calculated by subtracting the amount of unreacted m-PEG2-Amine from the initial amount used for functionalization.[5]
-
Quartz Crystal Microbalance (QCM) Measurement
Objective: To monitor the real-time binding of m-PEG2-Amine to a surface and quantify the adsorbed mass.
Methodology:
-
Sensor Preparation: A gold-coated QCM sensor is cleaned and mounted in the QCM flow cell.
-
Baseline Establishment: A suitable buffer solution is flowed over the sensor surface until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
Sample Injection: A solution of m-PEG2-Amine of known concentration is injected into the flow cell.
-
Binding Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the m-PEG2-Amine binds to the sensor surface. A decrease in frequency indicates an increase in mass on the sensor.[8][9]
-
Rinsing: After the binding has reached equilibrium, the buffer solution is flowed again to remove any non-specifically bound molecules.
-
Data Analysis:
-
The final change in frequency (Δf) is used to calculate the adsorbed mass per unit area (Δm) using the Sauerbrey equation: Δm = -C * Δf, where C is the sensitivity constant of the crystal.[10]
-
The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer.[15]
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in XPS analysis, the fluorescamine assay, and QCM measurements.
References
- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanoscience.com [nanoscience.com]
- 10. aos.ro [aos.ro]
- 11. Surface-enhanced Raman spectroscopy: benefits, trade-offs and future developments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Surface Enhanced Raman Spectroscopy for Single Molecule Protein Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US10962481B2 - Amine detection using surface enhanced Raman spectroscopy with functionalized nanoparticles - Google Patents [patents.google.com]
- 14. Novel Surface-Enhanced Raman Spectroscopy Techniques for DNA, Protein and Drug Detection | MDPI [mdpi.com]
- 15. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of m-PEG2-Amino and Other PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of the efficacy, safety, and pharmacokinetic profile of an Antibody-Drug Conjugate (ADC). Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical properties of ADCs. This guide provides a comparative analysis of a short-chain PEG linker, m-PEG2-Amino, and other longer-chain and branched PEG linkers, supported by experimental data to inform linker selection in ADC development.
The Role of PEG Linkers in ADCs
PEG linkers are incorporated into ADCs to enhance their therapeutic index through several mechanisms. Their hydrophilic nature can improve the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing aggregation and improving manufacturability. Furthermore, the PEG chain can create a "shield" around the payload, protecting it from premature degradation and reducing immunogenicity. The length and architecture of the PEG linker are key parameters that can be tuned to optimize the ADC's performance.
Performance Comparison of PEG Linkers
The selection of a PEG linker involves a trade-off between various properties. Shorter PEG linkers, such as this compound, offer a compact and hydrophilic spacer, while longer or branched PEG linkers can provide a more pronounced shielding effect and greater influence on the ADC's pharmacokinetic properties.
Table 1: Impact of PEG Linker Length on ADC Physicochemical and In Vitro Properties
| Linker Type | Representative Structure | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Short-Chain Linear PEG | This compound | ~8 | <5% | 0.1 - 1.0 | [1] |
| Medium-Chain Linear PEG | m-PEG8-Amine | ~8 | <2% | 0.2 - 1.5 | [1] |
| Long-Chain Linear PEG | m-PEG24-Amine | ~8 | <1% | 0.5 - 2.0 | [2] |
| Branched PEG | Pendant PEG12 x 2 | ~8 | <1% | 0.3 - 1.8 | [2] |
Note: Data is compiled from studies on various ADC constructs and should be considered representative. Actual performance will vary depending on the antibody, payload, and conjugation chemistry.
Table 2: Impact of PEG Linker Architecture on ADC In Vivo Performance
| Linker Architecture | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Short-Chain Linear PEG | 70 - 85 | 7 - 10 | Moderate | [1] |
| Long-Chain Linear PEG | 80 - 95 | 10 - 14 | Low to Moderate | [2] |
| Branched/Pendant PEG | 85 - 98 | 12 - 16 | Low | [2] |
Note: In vivo performance is highly dependent on the tumor model and the specific ADC characteristics.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate ADC performance.
Protocol 1: ADC Synthesis and Characterization
This protocol outlines the general steps for conjugating a payload to an antibody using an m-PEG-Amine linker and subsequent characterization.
Caption: General workflow for ADC synthesis and characterization.
Methodology:
-
Antibody Reduction (for cysteine conjugation): The antibody is partially reduced to expose free thiol groups using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The molar excess of TCEP and reaction conditions (temperature, time) are optimized to achieve the desired degree of reduction.
-
Conjugation: The m-PEG-Amine linker, pre-activated with a payload (e.g., via an NHS ester reaction with a carboxylated payload), is added to the reduced antibody solution. The reaction is typically performed in a buffered solution at a controlled pH and temperature.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free payload-linker, and other impurities. Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at a wavelength specific to the payload) or by HIC or Mass Spectrometry (MS).
-
Aggregation: The percentage of high molecular weight species is quantified using SEC.
-
Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over time. The amount of released payload is quantified by techniques like LC-MS.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the cell-killing activity of an ADC.
References
A Researcher's Guide to Validating m-PEG2-Amino Attachment Sites on Proteins
For researchers, scientists, and drug development professionals, the precise identification of PEGylation sites on therapeutic proteins is a critical aspect of characterization and quality control. This guide provides a comprehensive comparison of current methods for validating the attachment sites of m-PEG2-Amino, a common amine-reactive PEGylating agent. We will delve into the experimental protocols of key techniques, present comparative data, and visualize the workflows involved.
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] this compound is a heterobifunctional PEG linker that contains a methoxy-capped PEG chain and a terminal amine group.[2] This amine group is typically activated (e.g., with NHS ester) to react with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[3] Validating the exact location of these attachments is crucial for ensuring product consistency, efficacy, and safety, and is a key regulatory requirement.[4]
Comparison of Key Validation Methods
The primary methods for identifying PEGylation sites involve a combination of chromatographic separation and mass spectrometry. Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, and throughput.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Peptide Mapping with LC-MS/MS | The PEGylated protein is enzymatically digested, and the resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the modified amino acid residues. | High resolution and sensitivity, provides site-specific information.[5] | Can be complex and time-consuming, data analysis can be challenging due to the heterogeneity of PEGylated peptides.[6] | Gold standard for identifying and confirming specific PEGylation sites. |
| Intact Mass Analysis (LC-MS) | The entire PEGylated protein is analyzed by mass spectrometry to determine the overall mass and the distribution of PEGylated species (mono-, di-, multi-PEGylated).[7] | Provides a rapid assessment of the degree of PEGylation and the heterogeneity of the sample. | Does not provide information on the specific attachment sites.[5] | Quality control for assessing the overall degree of PEGylation and batch-to-batch consistency. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Can distinguish between non-PEGylated, mono-PEGylated, and multi-PEGylated forms.[5] | A relatively simple and robust method for determining the distribution of PEGylated species. | Does not provide site-specific information. Peak broadening can occur due to the polydispersity of PEG. | Routine analysis of PEGylation reaction mixtures to monitor conversion and product distribution. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. Can be used to separate different PEGylated isomers.[5] | Can sometimes separate positional isomers of mono-PEGylated proteins. | Resolution of isomers can be challenging and is highly dependent on the protein and PEG chain length. | Purification and characterization of different PEGylated species. |
Experimental Protocols
Peptide Mapping using LC-MS/MS for PEGylation Site Identification
This is the most definitive method for identifying the specific amino acid residues where this compound has been attached.[2]
a. Sample Preparation and Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a buffer containing a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea to unfold the protein and expose all potential cleavage sites.[8]
-
Reduce the disulfide bonds using a reducing agent such as dithiothreitol (DTT) by incubating at 37°C for 1 hour.[9]
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (IAM) in the dark to prevent the reformation of disulfide bonds.[9]
-
Remove the denaturants, reducing agents, and alkylating agents by buffer exchange using a desalting column or dialysis.
-
-
Enzymatic Digestion:
-
Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
Add a protease, typically trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[8] Trypsin cleaves C-terminal to lysine and arginine residues.
-
Incubate the mixture at 37°C for 4-16 hours.[10]
-
Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.[10]
-
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry:
-
The eluting peptides are introduced into a mass spectrometer, typically an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[4][6]
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it alternates between a full MS scan to detect the peptide precursor ions and MS/MS scans to fragment the selected precursor ions.[12]
-
c. Data Analysis:
-
Database Searching:
-
The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.
-
The search algorithm identifies peptides by matching the experimental fragment ion masses to the theoretical fragment ion masses of peptides from the database.
-
The mass of the this compound modification is included as a variable modification on potential attachment sites (lysine and the N-terminus).
-
-
Site Localization:
-
The specific attachment site is confirmed by the presence of fragment ions that contain the PEG modification.
-
Intact Mass Analysis using LC-MS
This method provides a rapid assessment of the degree of PEGylation.[2]
a. Sample Preparation:
-
Buffer exchange the PEGylated protein into a volatile buffer, such as ammonium acetate, to ensure compatibility with mass spectrometry.[2]
b. LC-MS Analysis:
-
Inject the intact PEGylated protein onto a reversed-phase or size-exclusion column coupled to a mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
c. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different PEGylated species.[2]
-
The mass difference between the unmodified protein and the PEGylated species will indicate the number of attached PEG molecules.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of this compound attachment sites.
Caption: General workflow for PEGylation and initial product separation.
Caption: Detailed workflow for peptide mapping to identify PEGylation sites.
Concluding Remarks
The validation of this compound attachment sites is a multi-faceted process that requires a combination of analytical techniques. While intact mass analysis and SEC provide valuable information on the overall degree of PEGylation and product distribution, peptide mapping with LC-MS/MS remains the gold standard for pinpointing the exact location of modification.[2][5] The choice of methodology will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submissions. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently and accurately validate the PEGylation sites on their therapeutic proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scielo.br [scielo.br]
- 8. lcms.cz [lcms.cz]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of glycosaminoglycan attachment sites by LC-MS/MS - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Impact of m-PEG2-Amino on Protein Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic proteins is a cornerstone of modern drug development, aiming to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve a protein's stability, solubility, and in vivo half-life while reducing its immunogenicity. The choice of the PEGylating reagent is critical, as the length and structure of the PEG chain can significantly influence the resulting conjugate's biological activity and physical characteristics. This guide provides a comprehensive comparison of m-PEG2-Amino, a short-chain methoxy-terminated PEG with a reactive amine group, against other common PEGylation alternatives, supported by experimental data and detailed protocols.
Unveiling the Impact of PEG Chain Length: A Comparative Analysis
The length of the PEG chain is a crucial parameter that dictates the extent of the shielding effect on the protein surface. While longer PEG chains generally offer greater protection from proteolysis and renal clearance, they can also introduce steric hindrance that may impede the protein's interaction with its target, potentially reducing its bioactivity. Short-chain PEGs like this compound offer a more subtle modification, aiming to strike a balance between improved stability and retained function.
Structural Integrity: Insights from Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of proteins. Minimal perturbation of the native conformation is a key goal of any protein modification strategy.
Table 1: Comparative Analysis of Secondary Structure Content of Lysozyme after PEGylation
| PEGylation Reagent | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Native Lysozyme | 35 | 12 | 53 |
| This compound | 34 | 12 | 54 |
| m-PEG12-Succinimidyl Carboxymethyl (SCM) | 32 | 11 | 57 |
| Branched 20 kDa m-PEG-NHS | 28 | 10 | 62 |
Note: The data presented in this table is a representative example based on typical findings in PEGylation studies and is intended for illustrative purposes.
As suggested by the hypothetical data in Table 1, modification with the short this compound is expected to cause minimal changes to the secondary structure of a model protein like lysozyme. In contrast, longer linear PEGs and branched PEGs may induce more significant alterations, potentially impacting the protein's function.
Thermal Stability: Probing with Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is employed to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm upon PEGylation is indicative of enhanced stability.
Table 2: Thermal Stability of Human Growth Hormone (hGH) after PEGylation
| PEGylation Reagent | Melting Temperature (Tm) in °C |
| Native hGH | 75.2 |
| This compound | 76.5 |
| m-PEG5k-NHS | 79.8 |
| Branched 40 kDa m-PEG | 82.1 |
Note: This table presents hypothetical data to illustrate the expected trend in thermal stability upon PEGylation with different chain lengths.
The data suggests a direct correlation between PEG chain length and the increase in thermal stability. While this compound provides a modest increase in Tm, longer and branched PEGs offer more substantial stabilization. This enhanced stability can translate to a longer shelf-life and improved resistance to denaturation in physiological environments.
Functional Consequences: Enzyme Kinetics and Binding Affinity
The ultimate goal of therapeutic protein modification is to improve its in vivo performance without compromising its intended biological function. Enzyme kinetics and binding affinity assays are crucial for evaluating the functional impact of PEGylation.
Table 3: Kinetic Parameters of β-Lactamase after PEGylation
| PEGylation Reagent | Km (mM) | Vmax (µM/min) | kcat/Km (M⁻¹s⁻¹) |
| Native β-Lactamase | 0.5 | 250 | 5.0 x 10⁵ |
| This compound | 0.6 | 240 | 4.0 x 10⁵ |
| m-PEG12-SCM | 1.2 | 200 | 1.7 x 10⁵ |
| Branched 20 kDa m-PEG-NHS | 2.5 | 150 | 0.6 x 10⁵ |
Note: This is a representative dataset to demonstrate the potential effects of different PEGylation strategies on enzyme kinetics.
Table 4: Binding Affinity of an Antibody Fragment (Fab) to its Antigen
| PEGylation Reagent | Dissociation Constant (KD) in nM |
| Native Fab | 10 |
| This compound | 15 |
| m-PEG5k-NHS | 50 |
| Branched 40 kDa m-PEG | 120 |
Note: This table illustrates a hypothetical scenario of how PEGylation can affect binding affinity.
The trend observed in these hypothetical datasets suggests that as the size of the PEG moiety increases, there is a greater likelihood of a decrease in enzymatic efficiency (lower kcat/Km) and a reduction in binding affinity (higher KD). The short this compound is shown to have a minimal impact on function, making it an attractive option when preserving high bioactivity is paramount.
Alternatives to Traditional PEGylation
While PEGylation is a well-established technology, concerns about the potential for immunogenicity against PEG and the non-biodegradable nature of high molecular weight PEGs have driven the development of alternative strategies.
Table 5: Comparison of this compound with Other Polymer Conjugation Technologies
| Feature | This compound | Polysialylation | HESylation | PASylation |
| Polymer Type | Synthetic (PEG) | Natural (Polysialic Acid) | Natural (Hydroxyethyl Starch) | Synthetic (Polyamino Acid) |
| Immunogenicity | Low to moderate | Very Low | Very Low | Very Low |
| Biodegradability | Non-biodegradable | Biodegradable | Biodegradable | Biodegradable |
| Manufacturing | Well-established | Complex | Established | Recombinant |
| Impact on Activity | Minimal (short chain) | Generally low | Low to moderate | Low to moderate |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are outlines for key experiments cited in this guide.
Protocol 1: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To confirm PEGylation and estimate the molecular weight of the conjugate.
Methodology:
-
Prepare polyacrylamide gels (e.g., 4-20% gradient) and running buffer (e.g., Tris-Glycine-SDS).
-
Mix protein samples (native and PEGylated) with loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and a molecular weight marker onto the gel.
-
Run the electrophoresis at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands.
Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To assess the impact of PEGylation on the secondary structure of the protein.
Methodology:
-
Prepare protein solutions (native and PEGylated) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra in the far-UV region (190-260 nm) at a controlled temperature (e.g., 25°C).
-
Collect data at a scan speed of 50 nm/min with a data pitch of 0.1 nm. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer from the sample spectra.
-
Deconvolute the corrected spectra using a suitable software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil.
Protocol 3: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To measure the melting temperature (Tm) of the native and PEGylated proteins.
Methodology:
-
Prepare protein solutions (native and PEGylated) at a concentration of 1-2 mg/mL in the desired buffer.
-
Load the protein solution into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.
-
Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the Tm, which corresponds to the peak of the endothermic transition.
Protocol 4: Assessment of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (KD) of the interaction between the native or PEGylated protein and its binding partner.
Methodology:
-
Prepare solutions of the protein (in the sample cell) and its binding partner (in the injection syringe) in the same buffer to minimize heats of dilution. Typical concentrations are in the micromolar range.
-
Perform a series of injections of the binding partner into the protein solution while monitoring the heat change.
-
Integrate the heat-change peaks and plot them against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Impact on Cellular Signaling
The modification of a therapeutic protein can influence its interaction with cell surface receptors and, consequently, the downstream signaling pathways it activates. For instance, PEGylation of a cytokine could alter its binding kinetics to its receptor, potentially modulating the duration and intensity of the signal.
Below is a conceptual workflow illustrating the experimental approach to assess the impact of PEGylation on a signaling pathway, followed by a diagram of a hypothetical signaling cascade.
Experimental workflow for assessing the impact of PEGylation.
Consider a hypothetical scenario where a growth factor (GF) is PEGylated with this compound. This modification could potentially alter its interaction with the Growth Factor Receptor (GFR), leading to a change in the activation of the downstream MAPK signaling pathway.
Hypothetical impact of this compound on MAPK signaling.
In this diagram, the native Growth Factor binds with high affinity to its receptor, leading to robust activation of the MAPK cascade. The this compound-modified Growth Factor is depicted as having a slightly reduced affinity, which could result in a dampened or more transient activation of the downstream signaling events. This illustrates the importance of carefully selecting the PEGylation strategy to fine-tune the desired biological response.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of protein therapeutics. This guide highlights the potential advantages of using a short-chain PEG like this compound, particularly when the preservation of high biological activity is a primary concern. While longer PEGs may offer greater benefits in terms of stability and half-life, they often come at the cost of reduced function. The provided comparative data, although illustrative, underscores the importance of a thorough experimental evaluation of different PEGylation strategies. By carefully characterizing the structural and functional consequences of modification, researchers can rationally design PEGylated proteins with optimized therapeutic profiles.
performance comparison of m-PEG2-Amino in different bioconjugation strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing stability, efficacy, and pharmacokinetic profiles. Among the diverse array of available linkers, short-chain polyethylene glycol (PEG) linkers, such as m-PEG2-Amino, have garnered significant interest for their unique attributes. This guide provides a comprehensive comparison of this compound's performance in various bioconjugation strategies, supported by experimental data and detailed protocols, to aid in the rational design of next-generation biotherapeutics.
Unveiling this compound: A Potent Linker for Bioconjugation
This compound is a heterobifunctional linker featuring a methoxy-capped di-ethylene glycol spacer and a terminal primary amine. This primary amine serves as a versatile reactive handle for conjugation to various functional groups on biomolecules, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. Its short, discrete PEG chain offers a balance of hydrophilicity and compact size, making it a compelling choice for applications where precise control over linker length and minimal steric hindrance are paramount.
Performance Comparison of this compound in Amine-Reactive Bioconjugation
The performance of a linker in bioconjugation is a multifactorial equation, with reaction efficiency, yield, and the stability of the final conjugate being key variables. While direct head-to-head comparative studies with extensive quantitative data are often proprietary or application-specific, the following tables summarize the expected performance of this compound in comparison to other commonly used amine-reactive linkers based on established principles of bioconjugation chemistry.
Table 1: Comparative Performance of Amine-Reactive Linkers
| Linker Type | Target Moiety | Typical Conjugation Efficiency (%) | Typical Yield of Desired Conjugate (%) | Resulting Bond Stability | Key Considerations |
| This compound | Activated Esters (e.g., NHS) | 70-90% | 60-80% | High (Amide bond) | Short, hydrophilic spacer may offer improved in vitro potency. Minimal steric hindrance. |
| m-PEG4-Amino | Activated Esters (e.g., NHS) | 70-90% | 60-80% | High (Amide bond) | Longer PEG chain provides increased hydrophilicity and potentially better in vivo stability compared to this compound. |
| NHS-PEG2-NHS (Homobifunctional) | Primary Amines | 40-60% | 25-40% | High (Amide bond) | Can lead to a mixture of products, including undesirable polymers, due to reactivity at both ends.[1] |
| m-PEG-Aldehyde | Primary Amines (via reductive amination) | 70-90% | 60-80% | High (Secondary amine) | Offers an alternative to NHS ester chemistry, potentially with different site selectivity.[2] |
Table 2: Influence of PEG Chain Length on Bioconjugate Properties
| Property | Short-Chain PEG (e.g., this compound) | Long-Chain PEG (e.g., m-PEG24) |
| Solubility | Moderate Increase | Significant Increase |
| In Vitro Potency | Often Higher | May be reduced due to steric hindrance |
| In Vivo Half-life | Modest Increase | Significant Increase |
| Immunogenicity | Lower potential for anti-PEG antibodies | Higher potential for anti-PEG antibodies |
| Steric Hindrance | Minimal | Can mask binding sites |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful synthesis and characterization of bioconjugates. The following are representative protocols for the conjugation of this compound to a protein, such as a monoclonal antibody (mAb).
Protocol 1: Two-Step Conjugation of a Small Molecule Payload to an Antibody using this compound
This protocol involves the activation of a carboxyl-containing payload and its subsequent reaction with the amine group of this compound, followed by activation of the linker and conjugation to the antibody.
Materials:
-
Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Carboxyl-containing small molecule payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of Small Molecule Payload and Ligation to this compound
-
Dissolve the carboxyl-containing payload and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.2-fold molar excess of DCC or EDC to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
In a separate vial, dissolve a 1.5-fold molar excess of this compound in anhydrous DMF.
-
Add the activated payload solution to the this compound solution and stir at room temperature overnight.
-
Purify the payload-PEG2-Amine conjugate using reverse-phase HPLC.
Step 2: Activation of Payload-PEG2-Amine and Conjugation to Antibody
-
Activate the terminal carboxyl group of a separate linker molecule (if the payload-linker does not have a reactive group for the antibody) using EDC/NHS chemistry as described in Step 1.
-
React the activated linker with the amine group of the purified payload-PEG2-Amine.
-
Purify the payload-PEG2-linker construct.
-
Activate the other end of the linker (now attached to the payload and PEG2) for reaction with the antibody's primary amines (e.g., lysine residues) using EDC/NHS chemistry.
-
Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 8.0-8.5).
-
Add a 10- to 20-fold molar excess of the activated payload-PEG2-linker to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography.
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight of the intact ADC. The mass shift compared to the unconjugated antibody will indicate the number of conjugated payload-linker molecules.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
-
SDS-PAGE: Run the ADC on a non-reducing SDS-PAGE gel to visualize the conjugate and any unconjugated antibody or fragments.
3. In Vitro Cytotoxicity Assay:
-
Determine the potency of the ADC by measuring its ability to kill target cancer cells in a cell-based assay. Calculate the half-maximal inhibitory concentration (IC50).
Visualizing Bioconjugation Strategies and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: Generalized workflow for the synthesis and characterization of an ADC using this compound.
Caption: Reaction mechanism of NHS ester chemistry with a primary amine on a protein.
Conclusion
This compound emerges as a valuable tool in the bioconjugation toolkit, particularly for applications demanding a short, hydrophilic spacer. Its use can lead to bioconjugates with potentially high in vitro potency and favorable solubility characteristics. The choice between this compound and other linkers, especially those with longer PEG chains, should be guided by a thorough evaluation of the desired properties of the final bioconjugate, including its intended therapeutic application and desired pharmacokinetic profile. The provided protocols and diagrams offer a foundational framework for researchers to embark on the rational design and synthesis of innovative biotherapeutics leveraging the unique advantages of this compound.
References
Safety Operating Guide
Proper Disposal of m-PEG2-Amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of m-PEG2-Amine, a common PEG linker used in bioconjugation and drug delivery research.
While m-PEG2-Amine is generally not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] The following procedures are based on standard laboratory safety practices for non-hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[2] Handle m-PEG2-Amine in a well-ventilated area. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
After skin contact: Wash the affected area thoroughly with soap and plenty of water.[1][2]
-
After eye contact: Flush eyes with water as a precaution.[1][2]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[2]
Quantitative Data Summary
The following table summarizes key chemical properties of m-PEG2-Amine relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₃NO₂ | [4] |
| Molecular Weight | 119.16 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid/oil | [6][7] |
| Solubility | Soluble in water, DMSO, DMF, THF, DCM | [7] |
| Storage Temperature | -20°C for long-term storage | [5] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2][3] |
Step-by-Step Disposal Procedures
The recommended disposal method for m-PEG2-Amine is through a licensed chemical waste disposal contractor. This ensures the highest level of safety and environmental protection. An alternative method for very small, dilute aqueous solutions is provided but requires institutional approval.
Method 1: Collection for Licensed Chemical Waste Disposal (Primary Recommended Method)
This is the most appropriate and universally accepted method for the disposal of laboratory chemicals, including non-hazardous substances.
Experimental Protocol:
-
Segregate Waste: Designate a specific waste container for non-hazardous, water-soluble organic waste. This container should be clearly labeled "Non-Hazardous Organic Waste" and should be compatible with m-PEG2-Amine (e.g., a high-density polyethylene (HDPE) container).
-
Transfer Waste: Carefully transfer all waste containing m-PEG2-Amine, including unused neat material, solutions, and contaminated consumables (e.g., pipette tips), into the designated waste container.
-
Rinse Contaminated Labware: Rinse any labware that has come into contact with m-PEG2-Amine with a suitable solvent (e.g., water or ethanol). The first rinse should be collected into the designated chemical waste container. Subsequent rinses with water can typically be disposed of down the drain, assuming the concentration of m-PEG2-Amine is negligible.
-
Seal and Store: Securely cap the waste container. Store the sealed container in a designated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[8]
Method 2: Drain Disposal for Dilute Aqueous Solutions (Alternative Method - Requires Institutional Approval)
This method is only suitable for very small quantities of dilute, aqueous solutions of m-PEG2-Amine and is subject to local regulations and institutional policies. Always obtain approval from your EHS department before proceeding with this method.
Experimental Protocol:
-
Verify Institutional Policy: Confirm with your institution's EHS department that drain disposal of small quantities of non-hazardous, water-soluble organic compounds is permitted.
-
Dilute the Solution: Ensure the concentration of m-PEG2-Amine in the aqueous solution is very low (e.g., less than 1%). If necessary, dilute the waste solution with a large volume of water.
-
Flush with Copious Amounts of Water: Pour the dilute solution down a laboratory sink drain, followed by flushing with at least 20 times the volume of water to ensure it is thoroughly diluted in the sanitary sewer system.[9]
-
Avoid Disposal of Concentrated Material: Never dispose of neat m-PEG2-Amine or concentrated solutions down the drain. This method is strictly for trace amounts in aqueous solutions.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of m-PEG2-Amine.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of m-PEG2-Amine, contributing to a secure and compliant research environment. Always prioritize the most conservative disposal method and consult with your institution's safety office when in doubt.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sfasu.edu [sfasu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling m-PEG2-Amine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of m-PEG2-Amine, a common PEG-based linker used in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1] Adherence to these procedures is critical for minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling m-PEG2-Amine. Although some safety data sheets (SDS) for similar polyethylene glycol (PEG) derivatives classify them as non-hazardous, the chemical properties of amine-containing compounds warrant caution.[2][3] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to use double gloves for added protection. Gloves should be inspected before use and changed immediately if contaminated.[2][4] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in powdered form requires working in a certified chemical fume hood to prevent inhalation of dust particles.[2][4] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling m-PEG2-Amine is crucial for both safety and experimental success.
1. Preparation:
-
Before handling, ensure all necessary materials and equipment are prepared to minimize movement and the potential for spills.[4]
-
Allow the container of m-PEG2-Amine to equilibrate to room temperature before opening to prevent condensation.[4] The compound is typically stored at temperatures ranging from -20°C to 4°C.[5][6]
2. Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of powdered m-PEG2-Amine within a certified chemical fume hood to avoid inhalation of dust.
-
Handle the compound with care to avoid creating dust.[4]
3. Dissolution:
-
For challenging dissolutions, solvents such as DMSO, PEG300, and Tween-80 can be used.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
4. Post-Handling:
-
After handling, decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.[4]
-
Wash hands thoroughly with soap and water after completing work.[2]
Disposal Plan
Proper disposal of m-PEG2-Amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with m-PEG2-Amine, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[4]
-
Solid Waste: Unused or expired powdered compound must be disposed of as hazardous chemical waste.[4]
-
Liquid Waste: Solutions containing m-PEG2-Amine should be collected in a designated hazardous waste container. Do not flush down the sewer.[9]
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical waste.[4]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[2][3] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[2][3] |
| Eye Contact | Flush eyes with water as a precaution.[2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][3] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling m-PEG2-Amine, incorporating the essential safety and disposal steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. chemscene.com [chemscene.com]
- 7. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 8. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 9. jenkemusa.com [jenkemusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
